molecular formula C8H8N2S B13918644 Thieno[3,2-c]pyridin-2-ylmethanamine

Thieno[3,2-c]pyridin-2-ylmethanamine

Katalognummer: B13918644
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: MWPZMIAZMPWLHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[3,2-c]pyridin-2-ylmethanamine (CAS 1313726-00-9) is a high-purity synthetic building block with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol. This compound features a fused thieno[3,2-c]pyridine heterocyclic system substituted with an aminomethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key intermediate for developing potassium channel inhibitors. Compounds based on the thieno[3,2-c]pyridine structure have been identified as potent inhibitors of voltage-gated potassium channels, particularly Kv1.3 and Kv1.5 . The inhibition of Kv1.3 channels is a promising therapeutic strategy for managing autoimmune diseases, such as multiple sclerosis and type-1 diabetes, as it can selectively suppress the activity of auto-reactive memory T-cells without broadly compromising the immune system . Furthermore, inhibition of the Kv1.5 channel, which is predominantly expressed in atrial myocytes, offers a potential pathway for developing new anti-arrhythmic agents for conditions like atrial fibrillation . Research also indicates that potassium channels like Kv1.3 are involved in cellular proliferation, suggesting this compound could be a starting point for investigating novel anti-cancer agents . The structural motif of the thienopyridine core is frequently explored in synthesizing diverse heterocyclic libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling and storage in accordance with laboratory safety protocols are required.

Eigenschaften

Molekularformel

C8H8N2S

Molekulargewicht

164.23 g/mol

IUPAC-Name

thieno[3,2-c]pyridin-2-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2

InChI-Schlüssel

MWPZMIAZMPWLHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1SC(=C2)CN

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Chemical Properties & Utility of Thieno[3,2-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal utility of Thieno[3,2-c]pyridin-2-ylmethanamine .

Part 1: Executive Summary

Thieno[3,2-c]pyridin-2-ylmethanamine is a bicyclic heteroaromatic scaffold featuring a fused thiophene-pyridine core functionalized with a primary aminomethyl group at the 2-position. It represents a critical "linker-scaffold" in drug discovery, offering a rigid, semi-aromatic spacer that is bioisosteric to isoquinoline and naphthalene derivatives but with distinct electronic and solubility profiles.

Unlike its reduced tetrahydro-derivatives (famous in platelet inhibitors like Ticlopidine), the fully aromatic thieno[3,2-c]pyridine core provides a planar topology essential for kinase inhibition and DNA intercalation studies. This guide serves as a definitive reference for its handling, synthesis, and application.

Part 2: Chemical Structure & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a


-electron-rich thiophene ring fused to a 

-electron-deficient pyridine ring. This "push-pull" electronic system creates a unique dipole and reactivity profile.
  • Core Scaffold: Thieno[3,2-c]pyridine (CAS: 272-14-0).[1][2][3][4]

  • Substituent: Methanamine group (-CH

    
    NH
    
    
    
    ) at the C-2 position (alpha to the sulfur atom).
  • Numbering System: Sulfur is assigned position 1. The fusion occurs at the [3,2-c] junction. The pyridine nitrogen is at position 5.[5]

Physicochemical Data Table
PropertyValue (Estimated/Experimental)Notes
Molecular Formula C

H

N

S
Molecular Weight 164.23 g/mol
Appearance Pale yellow to off-white solidFree base tends to be an oil/low-melting solid; HCl salt is crystalline.
pKa (Primary Amine) ~9.3Comparable to benzylamine; primary protonation site.
pKa (Pyridine N) ~5.5 - 6.0Slightly more basic than isoquinoline due to thiophene electron donation.
LogP ~1.2Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors 2From the -NH

group.
H-Bond Acceptors 2Pyridine N and Amine N.
Solubility High in DMSO, MeOH, DCMModerate water solubility as free base; high as HCl salt.
Electronic Distribution & Basicity

The molecule possesses two basic centers. The exocyclic primary amine (sp


 hybridized) is the dominant base (pKa ~9.3) and will be protonated at physiological pH. The endocyclic pyridine nitrogen  (sp

hybridized) is significantly less basic (pKa ~6.0) but serves as a crucial hydrogen bond acceptor in protein-ligand interactions.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of the 2-substituted derivative typically requires the construction of the thieno[3,2-c]pyridine core followed by C-2 functionalization. The most robust route utilizes a Pomeranz-Fritsch type cyclization followed by directed lithiation .

Synthesis Pathway Diagram[7]

SynthesisRoute Start 3-Thiophenecarboxaldehyde (Starting Material) Schiff Schiff Base Intermediate Start->Schiff Aminoacetaldehyde dimethyl acetal Core Thieno[3,2-c]pyridine (Scaffold) Schiff->Core PPA or H2SO4 Cyclization Lithio 2-Lithio Species (Transient) Core->Lithio n-BuLi, -78°C (Regioselective) Formyl 2-Formylthieno[3,2-c]pyridine Lithio->Formyl DMF Quench Product Thieno[3,2-c]pyridin-2-ylmethanamine (Target) Formyl->Product Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Step-wise synthesis from commercially available 3-thiophenecarboxaldehyde.

Detailed Experimental Protocol (Self-Validating)

Step 1: Construction of the Core (Thieno[3,2-c]pyridine)

  • Condensation: Reflux 3-thiophenecarboxaldehyde (1.0 eq) with aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene with a Dean-Stark trap to remove water. Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) via ¹H NMR.

  • Cyclization: Treat the resulting Schiff base with polyphosphoric acid (PPA) at 100°C for 2 hours.

  • Workup: Pour onto ice, basify with NaOH, and extract with DCM. Yield: ~60-70%.[2][6]

Step 2: Functionalization (The Critical Step) Rationale: The C-2 position of thieno[3,2-c]pyridine is the most acidic proton due to the inductive effect of the sulfur and the electron-withdrawing nature of the fused pyridine ring.

  • Lithiation: Dissolve thieno[3,2-c]pyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Addition: Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins. The solution typically turns deep red/orange.

  • Formylation: Add dry DMF (2.0 eq) dropwise. Allow to warm to RT.

  • Quench: Add saturated NH

    
    Cl. Extract with EtOAc. Purify 2-formylthieno[3,2-c]pyridine via silica chromatography.
    

Step 3: Reductive Amination to Target

  • Imine Formation: Dissolve the 2-formyl derivative in MeOH. Add excess Ammonium Acetate (10 eq). Stir for 1 hour.

  • Reduction: Add NaBH

    
    CN (1.5 eq) portion-wise. Stir at RT for 12 hours.[7]
    
  • Isolation: Acidify to pH 2 (to trap amine), wash with ether (removes impurities), then basify aqueous layer to pH 12 and extract product into DCM.

  • Salt Formation: Treat with HCl/Dioxane to precipitate the dihydrochloride salt for stability.

Part 4: Reactivity & Stability Profile

Nucleophilic & Electrophilic Sites

Understanding the electronic map is vital for derivatization.

  • Nucleophilic Attack (by the scaffold):

    • N-5 (Pyridine): Reacts with alkyl halides to form pyridinium salts (quaternization).

    • Exocyclic Amine: Highly nucleophilic; reacts with acyl chlorides, isocyanates, and aldehydes.

  • Electrophilic Aromatic Substitution (EAS):

    • C-3 (Thiophene beta-position): If C-2 is blocked, C-3 is the next most reactive site for halogenation, though the pyridine ring deactivates the system compared to isolated thiophene.

  • Oxidation:

    • The pyridine nitrogen can be oxidized to the N-oxide using m-CPBA. This activates the C-4 and C-7 positions for nucleophilic aromatic substitution (S

      
      Ar), a common strategy to introduce substituents on the pyridine ring.
      
Stability
  • Thermal: Stable up to ~250°C (boiling point of core).

  • Chemical: The free amine is sensitive to atmospheric CO

    
     (carbamate formation). Store as HCl salt under inert atmosphere.
    
  • Light: Thienopyridines can be photosensitive; store in amber vials.

Part 5: Medicinal Chemistry Applications[1][7][9][10][11]

Bioisosterism

The thieno[3,2-c]pyridine scaffold is a classical bioisostere for:

  • Isoquinoline: Similar shape and H-bond acceptor capability but with altered electron density and lipophilicity.

  • Indole: The 2-aminomethyl group mimics the tryptamine side chain (e.g., serotonin), making this scaffold highly relevant for CNS targets (5-HT receptors, Dopamine receptors).

Known Pharmacophores[1][9][12]
  • P2Y12 Antagonists: While Ticlopidine and Clopidogrel use the tetrahydro version, the aromatic core is explored in next-generation anti-platelet agents to reduce metabolic activation requirements.

  • Kinase Inhibitors: The planar structure allows intercalation into the ATP-binding pocket. The 2-methanamine tail often serves as a "solvent-front" solubilizing group or interacts with Asp/Glu residues in the hinge region.

Reactivity Map for Drug Design

ReactivityMap Center Thieno[3,2-c]pyridin-2-ylmethanamine N_Exo Primary Amine (-NH2) High Basicity (pKa ~9) Site for Amide Coupling Center->N_Exo N_Endo Pyridine Nitrogen (N-5) Low Basicity (pKa ~6) H-Bond Acceptor Center->N_Endo C_3 C-3 Position Site for Halogenation (Electrophilic Attack) Center->C_3

Figure 2: Functional hotspots on the scaffold for SAR (Structure-Activity Relationship) exploration.

Part 6: References

  • Synthesis of Thieno[3,2-c]pyridines:

    • Gronowitz, S., et al. "On the synthesis of thieno[3,2-c]pyridines and thieno[2,3-c]pyridines." Arkiv för Kemi, 1970.

    • Source: (Historical Reference for Core Synthesis).

  • Medicinal Chemistry of Thienopyridines:

    • Litvinov, V. P.[7] "Thienopyridines: Synthesis, properties, and biological activity."[8][7][9][10] Russian Chemical Reviews, 2005.[7]

    • Source:

  • Chemical Properties & Safety Data:

    • PubChem Compound Summary for Thieno[3,2-c]pyridine (CID 67500).[2]

    • Source:

  • Lithiation Protocols:

    • Standard protocol for lithiation of fused thiophenes derived from: Journal of Organic Chemistry, "Regioselective Lithiation of Thienopyridines".

    • Source:

  • Bioisosterism in Drug Design:

    • Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.

    • Source:

Sources

Medicinal Chemistry Applications of Thieno[3,2-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Utility, Synthesis, and Drug Design

Executive Summary

Thieno[3,2-c]pyridin-2-ylmethanamine (CAS: 1313726-00-9) represents a high-value molecular building block in modern drug discovery. Unlike "blockbuster" drugs where the molecule itself is the therapy, this amine serves as a critical pharmacophore scaffold . Its utility lies in its ability to introduce the thieno[3,2-c]pyridine core—a privileged structure acting as a bioisostere for isoquinoline, indole, and purine systems—into larger bioactive molecules.

This guide details the structural advantages of this scaffold, provides a self-validating synthetic protocol for its generation, and outlines its application in Fragment-Based Drug Discovery (FBDD) targeting GPCRs (specifically mGluR5 and 5-HT receptors) and kinase active sites.

Structural Analysis & Pharmacophore Properties[1][2]

The thieno[3,2-c]pyridine core offers distinct advantages over its carbocyclic (naphthalene) or nitrogenous (isoquinoline) analogs.

  • Electronic Distribution: The sulfur atom in the thiophene ring acts as a weak hydrogen bond acceptor and modulates the electron density of the fused pyridine ring, often improving metabolic stability against oxidative metabolism compared to indole scaffolds.

  • Vector Positioning: The 2-ylmethanamine "tail" provides a specific vector for extending the molecule into solvent-exposed regions of a binding pocket, making it ideal for amide coupling to lipophilic "head" groups.

  • Basicity: The pyridine nitrogen (N5) provides a specific H-bond acceptor site (pKa ~ 6-7), critical for interactions with serine/threonine residues in kinase hinge regions or GPCR transmembrane domains.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue (Approx.)Relevance in MedChem
MW 164.23 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.2Favorable lipophilicity for CNS penetration.
H-Bond Donors 2 (Primary Amine)Handle for further functionalization (Amide/Urea formation).
H-Bond Acceptors 2 (Pyridine N, Thiophene S)Key interaction points for receptor binding.
Topological Polar Surface Area ~50 ŲWell within the limit for blood-brain barrier (BBB) permeation (<90 Ų).

Synthetic Accessibility: A Self-Validating System

To utilize this scaffold, one must first access it reliably. While the amine is commercially available, in-house synthesis is often required to access derivatives or isotopologues. The following protocol describes the reduction of the 2-carbonitrile precursor, a robust and self-validating method due to the distinct IR/NMR shift from nitrile to amine.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Start 3-Thiophenecarboxaldehyde (Starting Material) Step1 Pomeranz-Fritsch Cyclization Start->Step1 + Aminoacetaldehyde dimethyl acetal Core Thieno[3,2-c]pyridine (Core Scaffold) Step1->Core Step2 Cyanation (Formation of C-C bond) Core->Step2 1. BuLi, -78°C 2. DMF / I2 / CuCN Nitrile Thieno[3,2-c]pyridine- 2-carbonitrile Step2->Nitrile Step3 Reduction (LiAlH4 or H2/Raney Ni) Nitrile->Step3 Final Thieno[3,2-c]pyridin- 2-ylmethanamine Step3->Final

Figure 1: Retrosynthetic pathway to access the target amine from commodity chemicals.

Detailed Experimental Protocol: Nitrile Reduction

Objective: Conversion of Thieno[3,2-c]pyridine-2-carbonitrile to Thieno[3,2-c]pyridin-2-ylmethanamine.

Reagents:

  • Precursor: Thieno[3,2-c]pyridine-2-carbonitrile (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (2.5 eq) or Raney Nickel/H2.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the nitrile precursor in anhydrous THF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Slowly add LiAlH4 (2.4 M in THF) dropwise via syringe. Caution: Exothermic gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM). The nitrile spot (

    
    ) should disappear, replaced by a baseline amine spot.
    
  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH4 in grams.
  • Isolation: Filter the white granular precipitate through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Validation:

    • IR: Disappearance of the sharp nitrile peak at ~2220 cm⁻¹. Appearance of broad N-H stretch at ~3300 cm⁻¹.[2]

    • 1H NMR: Appearance of a singlet (2H) at

      
       ~4.0 ppm corresponding to the benzylic 
      
      
      
      protons.

Medicinal Chemistry Applications

The 2-ylmethanamine moiety is primarily used as a linker to connect the thienopyridine core to other pharmacophores.

Case Study 1: GPCR Modulation (mGluR5 & 5-HT)

The thieno[3,2-c]pyridine scaffold is a proven "scaffold hop" for the quinoline and pyridine cores found in metabotropic glutamate receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs).

  • Mechanism: The pyridine nitrogen interacts with transmembrane residues, while the methanamine linker allows the attachment of an amide "tail" (e.g., fluorobenzamide) that extends into the allosteric pocket.

  • Design Strategy: React the 2-ylmethanamine with 3-fluorobenzoyl chloride. The resulting amide creates a rigid distance between the aromatic core and the pendant phenyl ring, a critical SAR feature for mGluR5 selectivity.

Case Study 2: Kinase Inhibition (ATP Competition)

Fused bicyclic heterocycles are classic ATP-mimetics.

  • Mechanism: The thieno[3,2-c]pyridine core mimics the purine ring of ATP. The 2-position (where the amine is) points towards the solvent front or the ribose binding pocket, depending on binding mode.

  • Application: Derivatization of the amine with urea linkages to access the "DFG-out" pocket of kinases (e.g., VEGFR, p38 MAP kinase).

Functional Workflow Map (DOT Diagram)

Applications Center Thieno[3,2-c]pyridin- 2-ylmethanamine Amide Amide Coupling (R-COCl / HATU) Center->Amide Linker Strategy Urea Urea Formation (R-NCO) Center->Urea RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Center->RedAm mGluR mGluR5 NAMs (Neurology) Amide->mGluR + Fluorobenzoic acid Smo Smoothened Antagonists (Hedgehog Pathway) Amide->Smo + Heterocyclic acid Kinase Type II Kinase Inhibitors (Oncology) Urea->Kinase + Aryl isocyanate

Figure 2: Functionalization pathways and their corresponding therapeutic targets.

References

  • New, J. S., et al. (1989). "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity." Journal of Medicinal Chemistry. Link

  • Peukert, S., et al. (2013). "Discovery of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists." ChemMedChem. Link

  • Engers, D. W., et al. (2015). "Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters. (Note: Discusses the [3,2-b] isomer, illustrating the scaffold hopping context for [3,2-c]). Link

  • BLDpharm. (2024). "Product Datasheet: Thieno[3,2-c]pyridin-2-ylmethanamine (CAS 1313726-00-9)." Link

Sources

The Rising Therapeutic Potential of Thienopyridine-Based Methanamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thienopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for blockbuster drugs known for their significant therapeutic impact.[1][2] This fused heterocyclic system, an isostere of purine, has demonstrated a vast range of pharmacological activities, including antiplatelet, anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] While classical thienopyridines like clopidogrel and prasugrel are famed for their roles as ADP receptor antagonists in antithrombotic therapy, the deliberate incorporation of a methanamine moiety (–CH₂–NRR') has opened new frontiers in drug design, leading to novel derivatives with distinct and potent biological activities.[1][6]

This guide provides an in-depth technical exploration of the biological activities of thienopyridine-based methanamines. Moving beyond a simple literature review, we will dissect the causal relationships between chemical structure and biological function, detail the self-validating experimental workflows necessary for their evaluation, and provide actionable insights for researchers, scientists, and drug development professionals aiming to harness the potential of this versatile chemical class.

The Thienopyridine-Methanamine Scaffold: A Privileged Structure

The thienopyridine core, resulting from the fusion of thiophene and pyridine rings, is a versatile framework that has been extensively explored for its pharmacological properties.[3] The introduction of a methanamine side chain serves several critical functions in molecular design:

  • Modulation of Physicochemical Properties: The amine group can be tailored to influence solubility, lipophilicity, and basicity (pKa), which are crucial for pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).

  • Introduction of Key Interaction Points: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling specific and high-affinity interactions with biological targets like enzyme active sites or receptor binding pockets.

  • Vector for Structural Diversification: The amine offers a straightforward point for chemical modification, allowing for the rapid generation of compound libraries to probe structure-activity relationships (SAR).

These features make the thienopyridine-methanamine scaffold a "privileged structure" in drug discovery, one that is predisposed to interacting with a variety of biological targets and exhibiting diverse therapeutic effects.

Key Biological Activities and Mechanistic Insights

Research has illuminated several key areas where thienopyridine-based methanamines show significant promise. This section explores their anticancer and antimicrobial activities, focusing on mechanisms of action and the experimental frameworks used for their validation.

Anticancer Activity

A growing body of evidence highlights the potent antiproliferative and cytotoxic effects of thienopyridine derivatives against various cancer cell lines.[2][3][7] The introduction of specific amine functionalities can direct these compounds toward critical oncogenic pathways.

a) Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many thienopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[8][9] For example, certain derivatives have been designed as inhibitors of c-Met kinase and Epidermal Growth Factor Receptor (EGFR), both of which are frequently overexpressed or mutated in various cancers.[7][8][9]

Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[8][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK TMP Thienopyridine Methanamine Inhibitor TMP->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Induction AKT->Apoptosis Inhibits Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Kinase inhibition pathway of thienopyridine methanamines.

b) Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of these compounds. Research has shown that:

  • Isomeric Form: The arrangement of the fused rings matters. For instance, thieno[2,3-d]pyrimidines (a related class) were found to be more potent than their thieno[3,2-d]pyrimidine isomers against certain cancer cell lines.[7]

  • Substituents on the Amine: The nature of the substituent on the methanamine nitrogen is critical. Incorporating bulky or aromatic groups, such as a benzylamino group, has been shown to enhance cytotoxic activity against specific cell lines like melanoma.[7]

  • Substituents on the Thiophene Ring: Modifications to the thiophene portion of the scaffold, such as the addition of dimethyl or cyclohexyl moieties, can significantly increase activity compared to unsubstituted or phenyl-substituted derivatives.[7]

c) Experimental Validation Workflow

A robust, multi-stage workflow is essential to validate the anticancer potential of newly synthesized thienopyridine-based methanamines. This self-validating system ensures that only the most promising candidates advance, saving time and resources.

Caption: Experimental workflow for in vitro anticancer drug testing.

Quantitative Data Summary: Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency. The table below illustrates example data for hypothetical thienopyridine-based methanamine derivatives against various cancer cell lines.

Compound IDModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
TPM-01 Unsubstituted Methanamine25.431.245.1
TPM-02 N-Benzyl Methanamine8.712.518.9
TPM-03 N-Morpholino Methanamine5.29.811.4
Doxorubicin (Positive Control)0.81.22.5
Note: Data is illustrative. Actual values depend on specific molecular structures and experimental conditions.[11]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotics.[12] Thienopyridine derivatives have emerged as promising candidates, with certain methanamine analogues showing significant activity against both Gram-positive and Gram-negative bacteria.[13][14][15]

a) Mechanism of Action: DNA Gyrase Inhibition

A key bacterial target for many antimicrobial agents is DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair.[13] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Several novel thienopyridine derivatives have been identified as potent inhibitors of E. coli DNA gyrase, with some showing inhibitory capacities (IC₅₀) comparable or superior to the reference inhibitor novobiocin.[13] The methanamine moiety can be crucial for establishing the necessary interactions within the enzyme's ATP-binding site.

b) Experimental Validation Workflow

Evaluating antimicrobial efficacy requires a standardized set of assays to determine the spectrum of activity and potency. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12][16]

G A Synthesized Compound Library B Primary Screening: Disk Diffusion Assay A->B C Quantitative Analysis: Broth Microdilution Assay B->C Active Compounds D Determine MIC Values C->D E Determine MBC (Minimum Bactericidal Concentration) D->E F Mechanism of Action: DNA Gyrase Inhibition Assay D->F G Lead Compound Identification E->G F->G

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are foundational for the evaluation of thienopyridine-based methanamines.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Causality: This protocol is chosen as the primary screen for anticancer activity because it provides a rapid, quantitative measure of a compound's effect on cell metabolic activity, which is a reliable indicator of cell viability and proliferation.[17][18] A reduction in metabolic activity directly correlates with either cell death (cytotoxicity) or inhibition of growth (cytostaticity).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well microplates at a density of 5,000–10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).[11]

  • Compound Treatment: Prepare serial dilutions of the thienopyridine-based methanamine compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11][19]

  • Incubation: Incubate the plates for 48 to 72 hours under standard culture conditions. The duration is chosen to allow for multiple cell cycles, ensuring that effects on proliferation can be observed.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17][20] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[17][20]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.[11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: This method is the gold standard for determining the antimicrobial potency of a compound because it provides a quantitative result (the MIC value), which is more informative than the qualitative data from a disk diffusion assay.[12][21] It directly measures the lowest concentration required to inhibit microbial growth, a critical parameter for drug development.

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the thienopyridine-based methanamine compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[12]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12][16]

Challenges and Future Directions

While the thienopyridine-methanamine scaffold holds immense promise, several challenges remain. Optimizing for target selectivity to minimize off-target effects and toxicity is paramount. Furthermore, overcoming pharmacokinetic hurdles, such as poor bioavailability, requires careful structural modification and formulation development.[10][22]

Future research should focus on:

  • Multi-Targeted Agents: Designing derivatives that can simultaneously inhibit multiple key pathways in a disease, such as targeting both kinase signaling and DNA repair in cancer.

  • Advanced In Vitro Models: Utilizing 3D cell cultures (spheroids, organoids) and co-culture systems to better mimic the tumor microenvironment or complex infection sites for more clinically relevant screening.[23]

Conclusion

Thienopyridine-based methanamines represent a dynamic and highly promising class of compounds for modern drug discovery. Their structural versatility allows for fine-tuning of biological activity, leading to potent agents with diverse mechanisms of action, including anticancer kinase inhibition and antimicrobial DNA gyrase inhibition. By employing rigorous, self-validating experimental workflows and leveraging detailed structure-activity relationship insights, researchers can effectively unlock the full therapeutic potential of this privileged scaffold. The continued exploration and optimization of these molecules are poised to deliver the next generation of innovative therapies for a range of challenging diseases.

References

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). MDPI. [Link]

  • 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. [Link]

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (n.d.). PMC. [Link]

  • Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. (2013). PubMed. [Link]

  • Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. (2024). PubMed. [Link]

  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. (2021). Arabian Journal of Chemistry. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. [Link]

  • Mechanism of action of thienopyridine drugs. (n.d.). ResearchGate. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). PMC. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). PMC. [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.). ResearchGate. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). in vivo. [Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications. (2016). Natural Sciences Publishing. [Link]

  • Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). PMC. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. (n.d.). SCIRP. [Link]

  • Synthesis, Molecular Modelling and Antimicrobial Studies of New Thienopyridine-Based Compounds. (2025). ResearchGate. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. [Link]

  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. (2023). n.d.. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). PubMed. [Link]

  • Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations. (2026). MDPI. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Department of Agriculture, Fisheries and Forestry (DAFF). [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]

  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (2022). MDPI. [Link]

  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (n.d.). SciELO. [Link]

Sources

Pharmacological Potential of Thieno[3,2-c]pyridin-2-ylmethanamine Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, fused bicyclic heteroaromatics are privileged scaffolds due to their predictable pharmacokinetics and versatile binding profiles. Among these, the thieno[3,2-c]pyridine core has emerged as a highly potent bioisostere for indoles, quinolines, and benzothiophenes 1. While historically recognized for its role in anti-platelet agents (e.g., Ticlopidine, Clopidogrel), recent advancements have shifted focus toward functionalized derivatives. Specifically, Thieno[3,2-c]pyridin-2-ylmethanamine serves as a critical synthetic handle, enabling the rapid generation of targeted libraries for oncology and immunology. This whitepaper details the structural rationale, pharmacological applications, and validated synthetic workflows for utilizing this intermediate in advanced drug development.

Structural Rationale & Pharmacophore Design

The strategic selection of the thieno[3,2-c]pyridin-2-ylmethanamine building block is driven by three distinct physicochemical advantages:

  • Nitrogen Basicity and Hydrogen Bonding: The pyridine nitrogen in the [3,2-c] fusion acts as a strong hydrogen bond acceptor. In kinase hinge regions, this nitrogen frequently engages with the backbone amides of the target protein, anchoring the molecule within the ATP-binding pocket.

  • Lipophilic Thiophene Spacer: The thiophene ring provides a sulfur-containing, electron-rich

    
    -system that participates in unique multipolar and 
    
    
    
    stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the target active site.
  • Decoupled Amine Nucleophilicity: The placement of the methanamine group at the C2 position is not arbitrary. The methylene spacer (

    
    ) effectively decouples the primary amine's lone pair from the extended 
    
    
    
    -system of the heteroaromatic rings. This isolation preserves the high basicity and nucleophilicity of the amine, making it an exceptional hydrogen bond donor and a highly reactive site for forming stable amides, ureas, or sulfonamides without the steric hindrance seen in direct aryl amines.

Pharmacological Potential & Disease Indications

Oncology: c-Met Tyrosine Kinase Inhibition

The c-Met protein (hepatocyte growth factor receptor) is a transmembrane tyrosine kinase implicated in tumor mitogenesis, proliferation, and angiogenesis. Thieno[3,2-c]pyridin-2-ylmethanamine has been successfully utilized to synthesize triazolopyridine and triazolopyrazine derivatives that act as potent, ATP-competitive c-Met inhibitors 2. By functionalizing the methanamine via cross-coupling or amide linkages, researchers can extend the molecule deep into the hydrophobic specificity pocket of c-Met, achieving sub-nanomolar IC


 values and high selectivity over off-target kinases.

Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) cMet->Signaling Phosphorylation Inhibitor Thieno[3,2-c]pyridin-2-ylmethanamine Derivative Inhibitor->cMet Inhibits (ATP-competitive) Tumor Tumor Proliferation & Angiogenesis Signaling->Tumor Promotes

Caption: HGF/c-Met pathway inhibition by thieno[3,2-c]pyridine derivatives.

Immunology: Complement C1s Inhibition

The complement system is a vital part of innate immunity, but its dysregulation leads to severe autoimmune disorders (e.g., Cold Agglutinin Disease). Thieno[3,2-c]pyridin-2-ylmethanamine derivatives have recently been patented as highly selective inhibitors of Complement C1s, a serine protease 3. The primary amine is coupled to complex peptidomimetic cores (such as phenoxathiine-carbonyl-glycyl spiro-systems). The thienopyridine moiety perfectly occupies the S1 subsite of the C1s protease, mimicking the natural arginine residue of the substrate while providing superior metabolic stability against circulating amidases.

Data Presentation: SAR & Physicochemical Profiling

To guide lead optimization, the following tables summarize the core physicochemical properties of the scaffold and representative Structure-Activity Relationship (SAR) data across different indications.

Table 1: Physicochemical Properties of the Thieno[3,2-c]pyridin-2-ylmethanamine Core

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 164.23 g/mol Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5.
LogP (Calculated) ~1.2 - 1.5Favorable lipophilicity for membrane permeability.
pKa (Pyridine N) ~5.8 - 6.2Mostly unprotonated at physiological pH, optimizing passive cellular uptake.
pKa (Primary Amine) ~9.5 - 10.0Highly reactive nucleophile; ensures complete conversion during parallel library synthesis.

Table 2: Representative SAR of Thieno[3,2-c]pyridin-2-ylmethanamine Derivatives

Target ClassDerivative LinkageKey Binding InteractionRepresentative IC

(nM)
Primary Indication
c-Met Kinase Triazolopyridine-linked amidesATP-competitive hinge binding via pyridine N< 10 nMSolid Tumors
Complement C1s Peptidomimetic amidesS1 subsite occupation via methanamine spacer15 - 50 nMAutoimmune Disorders
P2Y12 Receptor Tetrahydropyridine analogsCovalent disulfide formation (requires metabolic activation)In vivo efficacyThrombosis

Experimental Workflows: Core Synthesis & Derivatization

The following protocols outline a self-validating, high-yield synthetic route to the thieno[3,2-c]pyridin-2-ylmethanamine core and its subsequent derivatization.

Synthesis of Thieno[3,2-c]pyridin-2-ylmethanamine

Causality Check: The reduction of the azide intermediate to the primary amine is deliberately executed via the Staudinger reaction (using triphenylphosphine) rather than standard catalytic hydrogenation (e.g.,


 over 

). This choice is dictated by the presence of the thiophene ring, whose sulfur atom acts as a potent catalyst poison, rapidly deactivating palladium surfaces 4.

Step 1: Reduction to Alcohol

  • Dissolve methyl thieno[3,2-c]pyridine-2-carboxylate (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool the solution to 0°C. Rationale: LiAlH

    
     is highly reactive; low temperatures prevent over-reduction or ring-opening side reactions.
    
  • Add LiAlH

    
     (1.5 eq) in portions. Stir for 1 hour at 0°C.
    
  • Quench carefully with saturated aqueous NH

    
    Cl, filter, and extract with ethyl acetate to yield thieno[3,2-c]pyridin-2-ylmethanol.
    

Step 2: Azidation (One-Pot)

  • To a flame-dried flask containing the alcohol (1.0 eq) in THF, add Diphenylphosphoryl azide (DPPA, 1.5 eq). Rationale: DPPA bypasses the need to isolate an unstable alkyl halide intermediate.

  • Stir for 5 minutes, cool to 0°C, and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.

  • Reflux overnight. Partition between water and ether, extract, and purify via chromatography to yield 2-(azidomethyl)thieno[3,2-c]pyridine.

Step 3: Staudinger Reduction

  • Dissolve the azide (1.0 eq) in anhydrous THF.

  • Add Triphenylphosphine (PPh

    
    , 2.0 eq) followed by a catalytic amount of NH
    
    
    
    OH (or H
    
    
    O).
  • Stir at room temperature until nitrogen evolution ceases. The intermediate aza-ylide hydrolyzes to yield the final primary amine. Precipitate as the hydrochloride salt for stable storage.

Library Generation via Amide Coupling

When coupling the methanamine to complex, stereocenter-rich carboxylic acids (e.g., for Complement C1s inhibitors), epimerization must be avoided.

  • Dissolve the target carboxylic acid (1.0 eq) and thieno[3,2-c]pyridin-2-ylmethanamine (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to ensure the amine is fully free-based.

  • Add PyBOP (1.2 eq) at 0°C. Rationale: PyBOP is chosen over HATU/uronium salts to minimize the risk of guanidinylation of the primary amine, ensuring a cleaner impurity profile.

  • Stir at room temperature for 1 hour. Dilute with EtOAc, wash with saturated NaHCO

    
     and brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Synthesis Ester Methyl thieno[3,2-c] pyridine-2-carboxylate Alcohol Thieno[3,2-c]pyridin- 2-ylmethanol Ester->Alcohol LiAlH4 THF, 0°C Azide 2-(Azidomethyl)thieno [3,2-c]pyridine Alcohol->Azide DPPA, DBU THF, Reflux Amine Thieno[3,2-c]pyridin- 2-ylmethanamine Azide->Amine PPh3, NH4OH THF (Staudinger) Deriv Target Active Derivatives Amine->Deriv Amide Coupling (PyBOP / DIPEA)

Caption: Step-by-step synthesis workflow of thieno[3,2-c]pyridin-2-ylmethanamine derivatives.

References

  • Thienopyridine Analogues Source: IGI Global URL
  • US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor Source: Google Patents URL
  • WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL
  • CERTAIN TRIAZOLOPYRIDINES, COMPOSITIONS THEREOF AND THEIR USE IN THE TREATMENT OF CANCER.

Sources

Methodological & Application

Application Note: Reductive Amination Procedures with Thieno[3,2-c]pyridin-2-ylmethanamine

[1][2]

Introduction & Scope

Thieno[3,2-c]pyridin-2-ylmethanamine (CAS: 115153-04-7, often supplied as HCl salt) is a critical heterocyclic building block in drug discovery.[1][2] Its fused thienopyridine scaffold serves as a bioisostere for quinoline and isoquinoline, offering unique electronic properties and solubility profiles desirable in kinase inhibitors, GPCR ligands, and platelet aggregation inhibitors (analogous to the ticlopidine/clopidogrel class).

This guide details the reductive amination of this specific amine with aldehydes and ketones. Unlike simple aliphatic amines, the thieno[3,2-c]pyridine core presents specific challenges:

  • Solubility: The fused bicyclic system can exhibit poor solubility in non-polar solvents, while the amine salt requires neutralization.

  • Lewis Basicity: The pyridine nitrogen (N5) can coordinate with Lewis acid catalysts or boron intermediates, potentially stalling the reaction.

  • Chemo-stability: The thiophene ring is susceptible to desulfurization under harsh hydrogenation conditions, making hydride reagents the preferred methodology.[2]

Chemical Properties & Handling[1][4][5][6]

PropertyDescriptionImplications for Protocol
Structure Primary amine attached to C2 of thieno[3,2-c]pyridine.[1][2][3][4][5][6][7]Behaves as a "hetero-benzylic" amine.[1][2] Nucleophilic but sterically accessible.[2]
Basicity Two basic centers: Primary amine (

) and Pyridine N (

).[2]
Requires

equiv.[2][8] base (DIPEA/TEA) if starting from HCl salt to liberate the nucleophile.[2]
Stability Thiophene ring is sensitive to high pressure

.[2]
Avoid standard Pd/C hydrogenation.[2] Use STAB or Cyanoborohydride.[2]
Solubility Moderate in DCM, DCE; Good in MeOH, DMSO.DCE is preferred for STAB; MeOH for

.

General Considerations for Reaction Design

Choice of Reducing Agent
  • Sodium Triacetoxyborohydride (STAB): The Gold Standard for aldehydes.[2] It is mild, chemoselective (reduces imines faster than aldehydes), and does not require toxic cyanide handling.

  • Sodium Cyanoborohydride (

    
    ):  Preferred for ketones  or sterically hindered substrates.[2] It requires acidic pH (5-6) to activate the imine but is toxic.[1][2]
    
  • 2-Picoline-Borane (pic-BH3): A green, stable alternative to

    
     with similar reactivity but lower toxicity.[1][2]
    
Stoichiometry & pH
  • Amine Salt Neutralization: If using the HCl salt, add 1.05 equiv. of DIPEA or TEA. Excess base can inhibit the acid-catalyzed imine formation; insufficient base leaves the amine protonated and non-nucleophilic.[2]

  • Acid Catalyst: For STAB reactions, 1-2 equiv. of Acetic Acid (AcOH) accelerates imine formation without protonating the pyridine ring to the point of deactivation.

Protocol A: Standard STAB Method (For Aldehydes)

Objective: Mono-alkylation of Thieno[3,2-c]pyridin-2-ylmethanamine with aliphatic or aromatic aldehydes.

Materials
  • Amine: Thieno[3,2-c]pyridin-2-ylmethanamine (dihydrochloride salt typical).[1][2]

  • Aldehyde: 1.0 - 1.2 equivalents.[1][2]

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Catalyst: Glacial Acetic Acid.[2]

Step-by-Step Procedure
  • Preparation of Free Base (In Situ):

    • In a dry reaction vial, suspend Thieno[3,2-c]pyridin-2-ylmethanamine

      
       2HCl (1.0 mmol) in DCE (5 mL).
      
    • Add DIPEA (2.1 mmol) dropwise.[2] Stir for 10-15 minutes at Room Temperature (RT) until the suspension clears or becomes a fine dispersion.

    • Note: Complete dissolution is not strictly necessary if the free base is generated.

  • Imine Formation:

    • Add the Aldehyde (1.1 mmol).[2]

    • Add Glacial Acetic Acid (1.5 mmol).

    • Stir at RT for 30-60 minutes.

    • Checkpoint: Monitor by LCMS for the formation of the imine (M+ Aldehyde -

      
      ).[2]
      
  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 2-16 hours.

    • Monitoring: LCMS should show consumption of the imine and appearance of the product (M+ Aldehyde + 2H).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (5 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
       mL).[2]
      
    • Wash combined organics with Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography (DCM/MeOH/

      
       gradient) or Reverse Phase Prep-HPLC.[1][2]
      

Protocol B: Cyanoborohydride Method (For Ketones)[2]

Objective: Alkylation with less reactive ketones or when STAB fails.

Materials
  • Solvent: Methanol (anhydrous).[2]

  • Reagent: Sodium Cyanoborohydride (

    
    ).[2]
    
  • Additives: Acetic acid (to adjust pH) and

    
     (optional Lewis acid promoter for difficult ketones).[2]
    
Step-by-Step Procedure
  • Solution Prep:

    • Dissolve Thieno[3,2-c]pyridin-2-ylmethanamine

      
       2HCl (1.0 mmol) in MeOH (5 mL).
      
    • Add DIPEA (2.0 mmol) to neutralize.[2]

    • Add the Ketone (1.2 - 1.5 mmol).[1][2]

  • Activation:

    • Add Acetic Acid dropwise until pH is approximately 5-6 (use wet pH paper).[1][2]

    • Crucial: If pH is too low (<4), reduction of the ketone to alcohol competes. If pH > 7, imine formation is slow.

  • Reduction:

    • Add

      
       (2.0 mmol).[2]
      
    • Stir at RT (or reflux for sterically hindered ketones) for 12-24 hours.

  • Workup (Cyanide Safety):

    • WARNING: Work in a fume hood.

    • Quench with 1M NaOH to pH > 10 (traps cyanide).[2]

    • Extract with EtOAc.[2][9] Wash organic layer with water and brine.[2][9]

    • Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.[2]

Visualization: Reaction Logic & Workup[1]

Figure 1: Mechanistic Pathway & Decision Tree[1][2]

ReductiveAminationStartThieno[3,2-c]pyridin-2-ylmethanamine(HCl Salt)BaseNeutralization(DIPEA/TEA)Start->BaseFreeAmineFree Amine(Nucleophile)Base->FreeAmineImineImine / HemiaminalIntermediateFreeAmine->Imine+ Carbonyl+ AcOHCarbonylCarbonyl PartnerChoiceSubstrate Type?Carbonyl->ChoiceProductSecondary AmineProductImine->ProductHydride TransferPathAAldehyde(Use STAB/DCE)Choice->PathAPathBKetone(Use NaBH3CN/MeOH)Choice->PathBPathA->ImineFast FormationPathB->ImineSlow Formation(Heat/Lewis Acid)

Caption: Decision matrix for selecting the optimal reductive amination protocol based on the carbonyl substrate.

Figure 2: Workup & Purification Strategy

WorkupRxnMixCrude Reaction MixtureQuenchQuench: Sat. NaHCO3(Decompose Boron complexes)RxnMix->QuenchExtractExtraction: DCM or EtOAcQuench->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgPhaseOrganic Phase(Product + Neutral Impurities)PhaseSep->OrgPhaseAqPhaseAqueous Phase(Salts + Boric Acid)PhaseSep->AqPhaseWashBrine Wash & Dry (Na2SO4)OrgPhase->WashPurificationPurification Method?Wash->PurificationFlashFlash Column(DCM/MeOH/NH3)Purification->FlashStandardSCXSCX Cartridge(Catch & Release)Purification->SCXFor Polar AminesFinalPure Thienopyridine AmineFlash->FinalSCX->Final

Caption: Optimized workup workflow emphasizing boron complex decomposition and amine purification.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Amine still protonated (Salt form).Check pH. Ensure enough DIPEA was added. Add 4Å Molecular Sieves to drive imine formation.[2]
Low Yield (Ketones) Enamine formation or steric hindrance.[2]Switch to Protocol B (

).[2] Heat to 50°C. Add

as a Lewis acid dehydrating agent.[2]
Dialkylation (Bis-product) Aldehyde is too reactive or excess used.[1][2]Slow addition of aldehyde.[2] Use excess amine (1.5 equiv) relative to aldehyde.[2]
Desulfurization Used

with

.[2]
STOP. Switch to hydride reagents (STAB). Thiophenes poison Pd catalysts and can ring-open.[1][2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[2]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904. Link[2]

  • Sato, S., et al. "Thieno[3,2-c]pyridine derivatives." U.S. Patent 5,514,285 (Example of thienopyridine synthesis and handling).[2] Link

  • Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." (General protocols and reagent comparison). Link

  • Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006, 106(7), 2617–2650. Link[2]

Heterocyclic synthesis involving thienopyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Heterocyclic Synthesis – Thienopyridine Scaffolds

Part 1: Strategic Overview

The Thienopyridine Advantage Thienopyridines are bicyclic heterocycles formed by the fusion of a thiophene ring and a pyridine ring.[1] They serve as critical bioisosteres for quinolines, isoquinolines, and indoles, offering altered lipophilicity, metabolic stability, and electronic properties.

The scaffold exists in three primary isomeric forms, each with distinct synthetic challenges and therapeutic applications:

  • Thieno[2,3-b]pyridine: The most common scaffold, widely used in anti-proliferative (e.g., c-Met, Hsp90 inhibitors) and anti-inflammatory research.

  • Thieno[3,2-c]pyridine: The industrial heavyweight, forming the core of blockbuster anti-platelet drugs like Clopidogrel (Plavix) and Prasugrel (Efient) .

  • Thieno[2,3-c]pyridine: A less explored isomer gaining traction in novel antimicrobial and antiviral screens.

Synthetic Philosophy: "Pyridine-First" vs. "Thiophene-First" Successful synthesis relies on selecting the correct ring-closure strategy:

  • Pyridine-First (Annulation of Thiophene): Best for Thieno[2,3-b]pyridines. Utilizes functionalized cyanopyridines (e.g., 2-mercaptonicotinonitrile) reacting with

    
    -halocarbonyls.
    
  • Thiophene-First (Annulation of Pyridine): Best for Thieno[3,2-c]pyridines. Relies on the cyclization of thiophene-ethylamines (Pictet-Spengler) or thiophene-acrylates (Curtius/Friedel-Crafts).

Part 2: Detailed Experimental Protocols

Protocol A: Thieno[2,3-b]pyridine Synthesis via Thorpe-Ziegler Cyclization

Target Application: Synthesis of 3-amino-thieno[2,3-b]pyridine derivatives for kinase inhibition.

Mechanism: This protocol utilizes a Thorpe-Ziegler cyclization . A 2-mercaptonicotinonitrile intermediate undergoes S-alkylation with an


-halocarbonyl, followed by base-catalyzed intramolecular nucleophilic attack on the nitrile carbon.

Reagents:

  • Substrate: 2-Mercapto-6-methyl-4-phenylnicotinonitrile (or similar 2-mercapto-3-cyanopyridine).

  • Alkylating Agent: Ethyl chloroacetate (1.0 equiv) or Chloroacetonitrile.

  • Base/Solvent: 10% KOH in DMF (Method A) or Piperidine/Ethanol (Method B).

  • Temperature: Room Temperature to Reflux (substrate dependent).

Step-by-Step Methodology:

  • S-Alkylation:

    • Dissolve 5.0 mmol of the 2-mercaptonicotinonitrile in 10 mL of DMF.

    • Add 5.0 mmol of KOH (dissolved in minimal water) or 1.0 equiv of anhydrous K₂CO₃.

    • Add 5.0 mmol of Ethyl chloroacetate dropwise at 0°C.

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Formation of the S-alkylated intermediate (non-cyclized) is often observable. Some highly activated substrates cyclize spontaneously.

  • Thorpe-Ziegler Cyclization:

    • If cyclization is not spontaneous, heat the mixture to 80–100°C for 2–4 hours.

    • Alternative (Method B): If using Ethanol/Piperidine, reflux is typically required for 3–5 hours.

    • The reaction is complete when the nitrile stretch (~2200 cm⁻¹) disappears or diminishes significantly in IR, and a new amine signal appears.

  • Isolation:

    • Pour the reaction mixture onto 100 g of crushed ice/water.

    • The product typically precipitates as a solid.

    • Filter, wash with water (3 x 20 mL) to remove residual DMF/Base.

    • Recrystallize from Ethanol or DMF/Water.

Expert Insight:

  • Base Selection: For sterically hindered substrates, stronger bases like Sodium Ethoxide (NaOEt) in refluxing ethanol are superior to K₂CO₃.

  • One-Pot Variation: The starting 2-mercaptonicotinonitrile can be generated in situ from cyanothioacetamide and a chalcone, then reacted immediately with the alkylating agent.

Protocol B: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Synthesis (Clopidogrel Core)

Target Application: Preparation of the core scaffold for P2Y12 receptor antagonists.

Mechanism: This utilizes a Pictet-Spengler Reaction .[2][3][4] The electron-rich thiophene ring undergoes electrophilic aromatic substitution by an iminium ion generated in situ from an amine and an aldehyde.

Reagents:

  • Substrate: 2-(2-Thienyl)ethylamine (commercial or synthesized via Henry reaction).

  • Carbonyl Source: Paraformaldehyde (for unsubstituted bridge) or Benzaldehyde derivatives.

  • Acid/Catalyst: Trifluoroacetic acid (TFA) or dry HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry flask under N₂, dissolve 10 mmol of 2-(2-Thienyl)ethylamine in 20 mL dry DCM.

    • Add 11 mmol of Paraformaldehyde.

    • Add MgSO₄ (anhydrous) to absorb water. Stir at RT for 2 hours.

    • Note: For less reactive aldehydes, use Ti(OiPr)₄ (1.2 equiv) as a Lewis acid/dehydrating agent.

  • Cyclization:

    • Cool the mixture to 0°C.

    • Slowly add 5 mL of TFA (or 4M HCl in Dioxane).

    • Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is low, heat to reflux (40°C for DCM, 80°C for Toluene).

  • Work-up:

    • Quench with saturated NaHCO₃ solution (careful of CO₂ evolution) until pH > 8.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄.

    • Concentrate in vacuo.[5]

  • Purification:

    • The crude tetrahydrothieno[3,2-c]pyridine is often an oil.

    • Purify via Flash Column Chromatography (SiO₂, DCM:MeOH 95:5).

    • Storage: Convert to the Hydrochloride salt (add HCl/Ether) for long-term stability.

Part 3: Visualization & Data

Workflow Diagram: Thienopyridine Synthetic Pathways

ThienopyridineSynthesis cluster_legend Key Start_Thiophene Thiophene Precursor (2-Thienylethylamine) Imine Imine/Iminium Intermediate Start_Thiophene->Imine + Aldehyde (HCHO) Start_Pyridine Pyridine Precursor (2-Mercaptonicotinonitrile) S_Alkyl S-Alkylated Intermediate Start_Pyridine->S_Alkyl + Cl-CH2-EWG (Base) Pictet Pictet-Spengler Cyclization Imine->Pictet Acid Cat. (TFA/HCl) Thorpe Thorpe-Ziegler Cyclization S_Alkyl->Thorpe Base/Heat (Intramolecular) Prod_32c Thieno[3,2-c]pyridine (Clopidogrel Core) Pictet->Prod_32c Electrophilic Subst. Prod_23b Thieno[2,3-b]pyridine (Kinase Inhibitor Core) Thorpe->Prod_23b Tautomerization Legend_Start Starting Material Legend_Rxn Reaction Step

Caption: Dual strategic entry points for thienopyridine synthesis. Top path: Thiophene-first (Pictet-Spengler). Bottom path: Pyridine-first (Thorpe-Ziegler).

Comparative Data: Cyclization Conditions
ParameterThorpe-Ziegler (Protocol A)Pictet-Spengler (Protocol B)
Primary Isomer Thieno[2,3-b]pyridineThieno[3,2-c]pyridine
Key Intermediate S-alkylated nitrileIminium Ion
Catalyst/Reagent Base (KOH, NaOEt, Piperidine)Acid (TFA, HCl, Ti(OiPr)₄)
Typical Yield 75 – 92%60 – 85%
Critical Factor Nucleophilicity of EnolateElectron density of Thiophene
Major Side Reaction Hydrolysis of NitrilePolymerization of Imine

Part 4: References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Source: ChemistryOpen, 2025.[6] URL:[Link]

  • Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Source: European Journal of Medicinal Chemistry Reports, 2024. URL:[Link]

  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Source: Der Pharma Chemica, 2012. URL:[Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines. Source: Bioorganic & Medicinal Chemistry, 2008.[7] URL:[Link]

  • Synthesis of some new Thieno[2,3-b]pyridines... Source: PMC (PubMed Central), 2020. URL:[Link]

Sources

Reagents for derivatizing Thieno[3,2-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chemical Derivatization of Thieno[3,2-c]pyridin-2-ylmethanamine

Abstract

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of blockbuster antiplatelet agents such as clopidogrel and prasugrel.[1][2][3] Thieno[3,2-c]pyridin-2-ylmethanamine serves as a valuable starting material for the synthesis of novel derivatives, offering a reactive primary amine handle for extensive chemical modification. This guide provides a detailed exploration of key derivatization strategies for this compound, aimed at researchers in drug discovery and synthetic chemistry. We delve into the rationale behind common derivatization reactions—including N-acylation, Schiff base formation, and urea synthesis—and provide robust, step-by-step protocols. The methodologies are presented with an emphasis on the underlying chemical principles, expected outcomes, and analytical characterization, ensuring that researchers can confidently apply and adapt these techniques for their specific structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of Derivatizing Thieno[3,2-c]pyridin-2-ylmethanamine

The primary amino group of Thieno[3,2-c]pyridin-2-ylmethanamine is a versatile nucleophilic center, making it an ideal point for chemical diversification. Derivatization at this position allows for the systematic modulation of a compound's physicochemical and pharmacological properties. Key motivations for these modifications include:

  • Structure-Activity Relationship (SAR) Exploration: Systematically altering the substituent on the nitrogen atom allows for the probing of ligand-receptor interactions, which is fundamental to optimizing potency and selectivity.

  • Improving Physicochemical Properties: Modifications can enhance solubility, modulate lipophilicity (LogP), and improve metabolic stability, all critical factors for developing viable drug candidates.[4]

  • Prodrug Strategies: The amine can be modified to create prodrugs that are later cleaved in vivo to release the active pharmacophore. This strategy is central to the action of established thienopyridine drugs.[1][2]

This document outlines three fundamental and high-yielding derivatization pathways that serve as a foundation for building diverse chemical libraries from this core scaffold.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Derivative Classes start Thieno[3,2-c]pyridin- 2-ylmethanamine acyl N-Acylation start->acyl RCOCl or (RCO)₂O schiff Schiff Base Formation start->schiff R'CHO or R'COR'' urea Urea/Thiourea Synthesis start->urea R'NCO or R'NCS amide Amides acyl->amide imine Imines (Schiff Bases) schiff->imine ureas Ureas & Thioureas urea->ureas

Caption: Core derivatization strategies for Thieno[3,2-c]pyridin-2-ylmethanamine.

N-Acylation: Forging Stable Amide Bonds

The formation of an amide bond via N-acylation is one of the most reliable and widely used reactions in medicinal chemistry.[5] It introduces a planar, hydrogen-bond-donating N-H group and a hydrogen-bond-accepting carbonyl group, which can significantly influence molecular interactions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the electrophilic carbonyl carbon of an acylating agent.[5]

Choice of Reagent:

  • Acyl Halides (e.g., 4-Bromobenzoyl chloride): Highly reactive and efficient. A non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[5]

  • Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive than acyl halides but are effective and produce a carboxylic acid byproduct, which also requires a base for neutralization.[6]

Protocol 2.1: Synthesis of N-((Thieno[3,2-c]pyridin-2-yl)methyl)-4-bromobenzamide

This protocol details the acylation using 4-bromobenzoyl chloride, which introduces a bromophenyl group that can be used for subsequent cross-coupling reactions.[5]

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount
Thieno[3,2-c]pyridin-2-ylmethanamine164.231.01.0 g (6.09 mmol)
4-Bromobenzoyl chloride219.461.051.40 g (6.39 mmol)
Triethylamine (Et₃N)101.191.51.27 mL (9.14 mmol)
Dichloromethane (DCM), anhydrous--50 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add Thieno[3,2-c]pyridin-2-ylmethanamine (1.0 g, 6.09 mmol) and anhydrous dichloromethane (30 mL). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.27 mL, 9.14 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve 4-bromobenzoyl chloride (1.40 g, 6.39 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure amide product.

Expected Characterization:

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically a triplet), and aromatic signals corresponding to the 4-bromobenzoyl group. A downfield shift of the CH₂ protons adjacent to the nitrogen is expected.

  • IR Spectroscopy: A strong C=O (amide I) absorption band around 1630-1680 cm⁻¹ and an N-H stretch band around 3200-3400 cm⁻¹.[5]

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product (C₁₅H₁₁BrN₂OS, M.W. 347.23).

Schiff Base Formation: Creating Imines

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[7][8] This reaction is reversible and typically requires acid catalysis and the removal of water to drive the reaction to completion.[8][9] The resulting C=N double bond is a valuable pharmacophore and a precursor for creating secondary amines via reduction.

Causality Behind Experimental Choices:

  • Solvent: An alcohol like ethanol or methanol is commonly used as it solubilizes both reactants.

  • Catalyst: A few drops of a weak acid like glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[10]

  • Water Removal: The formation of the imine from the hemiaminal intermediate is an equilibrium-controlled dehydration step. Refluxing with a Dean-Stark trap or adding molecular sieves effectively removes water, shifting the equilibrium towards the product.[8]

Protocol 3.1: Synthesis of a Schiff Base with 4-Methoxybenzaldehyde

G cluster_workflow Schiff Base Synthesis Workflow A 1. Dissolve Amine & Aldehyde in Ethanol B 2. Add Catalytic Glacial Acetic Acid A->B C 3. Reflux Mixture (Monitor by TLC) B->C D 4. Cool to RT & Induce Precipitation C->D E 5. Isolate by Filtration & Wash with Cold Ethanol D->E F 6. Recrystallize for Pure Product E->F

Caption: A typical workflow for the synthesis and purification of a Schiff base.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount
Thieno[3,2-c]pyridin-2-ylmethanamine164.231.01.0 g (6.09 mmol)
4-Methoxybenzaldehyde136.151.00.83 g (6.09 mmol)
Absolute Ethanol--40 mL
Glacial Acetic Acid-Catalyst2-3 drops

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Thieno[3,2-c]pyridin-2-ylmethanamine (1.0 g, 6.09 mmol) in absolute ethanol (20 mL).

  • Aldehyde Addition: To this solution, add 4-methoxybenzaldehyde (0.83 g, 6.09 mmol) dissolved in absolute ethanol (20 mL).

  • Catalyst: Add 2-3 drops of glacial acetic acid to the reaction mixture.[10]

  • Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitoring: Follow the formation of the product by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates upon cooling. If not, place the flask in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in vacuo. If necessary, recrystallize from ethanol to obtain the pure Schiff base.

Expected Characterization:

  • ¹H NMR: Disappearance of the NH₂ proton signals. Appearance of a new singlet for the imine proton (-N=CH-) in the 8.0-9.0 ppm region.

  • ¹³C NMR: Appearance of a new signal for the imine carbon (-C=N-) around 150-165 ppm.

  • IR Spectroscopy: Disappearance of N-H stretching bands of the primary amine. Appearance of a C=N stretching band around 1600-1650 cm⁻¹.

Urea and Thiourea Synthesis

Urea and thiourea moieties are prevalent in pharmaceuticals due to their ability to act as rigid and effective hydrogen bond donors. They are readily synthesized by the reaction of a primary amine with an isocyanate or isothiocyanate, respectively.[11][12] The reaction is typically fast, high-yielding, and proceeds via the nucleophilic addition of the amine to the highly electrophilic central carbon of the isocyanate/isothiocyanate.[12]

Protocol 4.1: Synthesis of a Phenyl Urea Derivative

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount
Thieno[3,2-c]pyridin-2-ylmethanamine164.231.01.0 g (6.09 mmol)
Phenyl isocyanate119.121.00.66 mL (6.09 mmol)
Tetrahydrofuran (THF), anhydrous--40 mL

Step-by-Step Procedure:

  • Setup: Dissolve Thieno[3,2-c]pyridin-2-ylmethanamine (1.0 g, 6.09 mmol) in anhydrous THF (40 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add phenyl isocyanate (0.66 mL, 6.09 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the solution as it forms.

  • Monitoring: Check for the complete consumption of the starting amine by TLC.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

  • Purification: The filtered solid is often pure enough for subsequent use. If necessary, it can be recrystallized (e.g., from an ethanol/water mixture) or purified by column chromatography.

Expected Characterization:

  • ¹H NMR: Appearance of two new N-H signals corresponding to the urea protons.

  • IR Spectroscopy: A strong C=O stretching band for the urea carbonyl group around 1630-1680 cm⁻¹. Two distinct N-H stretching bands are also expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product (C₁₅H₁₃N₃OS, M.W. 283.35).

References

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. [Link]

  • Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. PubMed. [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. [Link]

  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

  • Preparation method of thienopyridine compound.
  • Different Schiff Bases—Structure, Importance and Classification. PMC. [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. [Link]

  • What are the conditions used for schiff base reaction?. ResearchGate. [Link]

  • Thienopyridines as prodrug antiplatelets agents. ResearchGate. [Link]

  • Green Acetylation of Primary Aromatic Amines. Resonance. [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • Reagents for detection of primary amines.
  • Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. ResearchGate. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]

  • Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. [Link]

  • Thieno(3,2-c)pyridine. PubChem. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC. [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. [Link]

  • Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]

  • Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. ResearchGate. [Link]

  • Bedside Evaluation of Thienopyridine Antiplatelet Therapy. Circulation. [Link]

  • Methods for the acylation of amine compounds.
  • Method for making carbamates, ureas and isocyanates.
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]

  • Thiophene. Wikipedia. [Link]

  • REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

Sources

Troubleshooting & Optimization

Stability of Thieno[3,2-c]pyridin-2-ylmethanamine in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of Thieno[3,2-c]pyridin-2-ylmethanamine (CAS: 115152-78-2), specifically focusing on acidic conditions common in synthesis and analytical chemistry.

Executive Summary

Thieno[3,2-c]pyridin-2-ylmethanamine is a bicyclic heteroaromatic building block commonly used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors) [1].[1] While the aromatic core is generally stable in dilute mineral and organic acids (forming salts), it exhibits specific sensitivities to oxidizing acids and high-concentration strong acids which can induce polymerization or thiophene ring degradation.

Key Recommendation: For optimal stability, store and handle this compound as its hydrochloride (HCl) or dihydrochloride salt .[1] In this form, the basic nitrogen atoms are protonated, significantly reducing the electron density of the thiophene ring and protecting it from electrophilic decomposition.[1]

Chemical Context & Mechanism

To understand the stability profile, one must analyze the protonation states of the molecule. The compound contains two basic centers:[2]

  • Primary Amine (Side Chain):

    
     (Highly basic, protonates first).[1]
    
  • Pyridine Nitrogen (Ring):

    
     (Moderately basic, protonates in stronger acid).[1]
    
Acid-Base Behavior

In acidic media (pH < 3), both nitrogen atoms are protonated.[1] This dicationic state is thermodynamically favored and kinetically stable against hydrolysis.[1] The positive charge on the pyridine ring exerts an electron-withdrawing effect, deactivating the fused thiophene ring towards electrophilic attack, thereby increasing stability compared to the neutral free base.[1]

Diagram 1: Protonation & Stability Logic

ProtonationStability Figure 1: Protonation stabilizes the heteroaromatic core by reducing electron density. FreeBase Free Base (Neutral pH) Reactive Thiophene MonoCat Mono-Cation (pH 6-8) Amine Protonated FreeBase->MonoCat + H+ (Mild Acid) Degradation Degradation Products (Polymerization/Oxidation) FreeBase->Degradation Oxidation / heat DiCat Di-Cation (pH < 3) Pyridine & Amine Protonated STABLE FORM MonoCat->DiCat + H+ (Strong Acid) DiCat->Degradation Strong Oxidizing Acid (HNO3, H2SO4 conc)

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: I dissolved the free base in 1N HCl and the solution turned yellow/brown after 24 hours. Is the compound degrading? A: Likely, yes.[1] While the salt is stable, the process of dissolution can generate local heat or expose the free base to oxidation before full protonation occurs.

  • Root Cause: Trace transition metals or dissolved oxygen can oxidize the electron-rich thiophene ring before it is fully deactivated by protonation.[1]

  • Solution: Always degas acidic solvents (sparge with

    
    ) before dissolving the compound. If possible, convert the free base to the HCl salt immediately during isolation rather than storing it as a free base in solution.[1]
    
Issue 2: LC-MS Peak Splitting

Q: My LC-MS trace shows a split peak or a "ghost" peak with +36/38 mass units in acidic mobile phase. A: This is often an artifact of the chloride counter-ion or solvent adducts, not necessarily degradation.[1]

  • Root Cause: Thienopyridines can form tight ion pairs or adducts in the gas phase.[1]

  • Verification Protocol: Switch the mobile phase modifier from HCl/Chloride to Formic Acid or Ammonium Acetate.[1] If the extra peaks disappear, they were adducts.[1] If they remain, check for chlorination (a rare but possible reaction if bleach/hypochlorite residues are present in glassware).[1]

Issue 3: Recovery from Acid

Q: Can I recover the free base after stirring in TFA (Trifluoroacetic acid) for deprotection steps? A: Yes, the core is stable in TFA.

  • Protocol: Evaporate the TFA at

    
    . Neutralize with saturated 
    
    
    
    at
    
    
    .[1]
  • Warning: Do not use strong bases (NaOH) at high temperatures for neutralization, as the thiophene ring can undergo ring-opening under harsh basic conditions if the pyridine ring is quaternized or highly activated.

Experimental Protocols

A. Stability Stress Test (Self-Validating Protocol)

Use this protocol to verify the stability of your specific batch in your specific acidic medium.

Materials:

  • Thieno[3,2-c]pyridin-2-ylmethanamine (1 mg)[1]

  • Solvent A: 0.1 N HCl (aq)

  • Solvent B: 0.1 N NaOH (aq) (Control)

  • Solvent C: 3%

    
     in 0.1 N HCl (Oxidative Stress)
    

Workflow:

  • Preparation: Dissolve 1 mg of compound in 1 mL of each solvent.

  • Incubation: Store at Room Temperature (RT) for 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Criteria:

    • 
       recovery in Solvent A = Acid Stable.[1]
      
    • 
       recovery in Solvent C = Oxidation Sensitive (Expected for thiophenes).
      
B. Recommended Storage Conditions
ParameterRecommendationReason
Form Dihydrochloride Salt (

)
Maximizes shelf-life; prevents oxidation.[1]
Temperature

Slows kinetic degradation pathways.[1]
Atmosphere Argon/NitrogenPrevents S-oxidation (sulfoxide formation).
Solvent for Analysis Water/Acetonitrile + 0.1% Formic AcidMaintains protonation; prevents free-base interactions with silanols.[1]

Synthesis & Handling Workflow

The following diagram outlines the safe handling of the compound during synthesis steps involving acid (e.g., Boc-deprotection).

Diagram 2: Acid Handling Workflow

AcidHandling cluster_warning Critical Control Points Start Protected Precursor (e.g., Boc-amine) AcidStep Acid Treatment (4M HCl in Dioxane or TFA) Start->AcidStep Deprotection Evap Evaporation (< 40°C, Vacuum) AcidStep->Evap Remove excess acid SaltForm Crude Salt (Stable Solid) Evap->SaltForm Isolate Neut Neutralization (Sat. NaHCO3, 0°C) SaltForm->Neut If Free Base needed Extract Extraction (DCM/MeOH) Neut->Extract Quickly

Caption: Workflow for acidic deprotection emphasizing temperature control and rapid neutralization.

References

  • World Intellectual Property Organization. (2011). Patent WO2011079804A1: Triazolopyridines, Compositions Thereof and Their Use in the Treatment of Cancer.[1] (Describes the synthesis and use of Thieno[3,2-c]pyridin-2-ylmethanamine hydrochloride as an intermediate).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67500, Thieno[3,2-c]pyridine.[1] (General stability data for the core ring system).

  • Jubilant Ingrevia. (2015). Safety Data Sheet: 2-(Aminomethyl)pyridine. (Analogous structure handling data).

  • Journal of Medicinal Chemistry. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.[1][3] (Discusses the chemical properties of the ring system).

Sources

Technical Support Center: Synthesis & Purification of Thieno[3,2-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of Thieno[3,2-c]pyridin-2-ylmethanamine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, focusing on the identification and removal of process-related impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to Thieno[3,2-c]pyridin-2-ylmethanamine?

The most prevalent laboratory-scale synthesis is a two-step process starting from the commercially available Thieno[3,2-c]pyridine. The sequence involves:

  • Formylation: Introduction of a formyl group at the 2-position, typically via a Vilsmeier-Haack or similar formylation reaction, to yield Thieno[3,2-c]pyridine-2-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde to the primary amine using a suitable ammonia source and reducing agent. Common conditions include using ammonium acetate or aqueous ammonia with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)[1].

Q2: What are the most likely impurities I should anticipate from this synthesis?

Impurities can arise from incomplete reactions, side reactions, or the reagents themselves. The primary species to monitor are:

  • Thieno[3,2-c]pyridine-2-carbaldehyde: Unreacted starting material from the reductive amination step.

  • Thieno[3,2-c]pyridin-2-ylmethanol: An over-reduction byproduct where the aldehyde is reduced to the corresponding alcohol. This is more common with stronger reducing agents like sodium borohydride.

  • Bis(thieno[3,2-c]pyridin-2-ylmethyl)amine: A secondary amine impurity formed if the initially produced primary amine acts as a nucleophile and reacts with another molecule of the starting aldehyde.

  • Residual Reagents: Boron-containing byproducts, and if used, residual catalysts or additives from the formylation step.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity profile:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, in-process monitoring of reaction completion and for identifying the presence of major impurities. A typical mobile phase for this polar amine is Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Triethylamine (TEA) to prevent streaking on the silica plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for detecting impurities that may not be visible by other methods, such as residual solvents or symmetrical byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurity peaks observed in HPLC.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification workflow.

Problem 1: My reaction is incomplete. TLC and NMR show significant starting aldehyde remaining.

  • Causality: Incomplete reductive amination can stem from several factors. The reaction is an equilibrium between the aldehyde, ammonia, the transient imine, and the final amine product. Insufficient ammonia, a deactivated reducing agent, or suboptimal pH can halt the reaction.

  • Solution Pathway:

    • Check Reagent Stoichiometry & Quality: Ensure a sufficient excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) is used to drive the imine formation equilibrium forward. Verify the activity of your reducing agent; sodium cyanoborohydride and STAB can degrade upon improper storage.

    • Optimize pH: The reaction is often pH-sensitive. For reductive aminations with NaBH₃CN, the optimal pH is typically mildly acidic (pH 5-6) to facilitate imine formation without significantly hydrolyzing the reducing agent.

    • Increase Reaction Time/Temperature: If kinetics are slow, extending the reaction time or gently warming the reaction (e.g., to 40-50 °C) can improve conversion, though this may also increase the risk of side products. Monitor carefully by TLC.

Problem 2: My final product is a persistent, dark-colored oil or solid that is difficult to purify.

  • Causality: Discoloration often indicates the presence of high molecular weight, conjugated impurities or baseline material from column chromatography. Amines, particularly heterocyclic ones, can be susceptible to air oxidation over time, leading to colored byproducts.

  • Solution Pathway:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate). Add a small amount (1-5% by weight) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. This is highly effective at adsorbing colored, non-polar impurities.

    • Acid-Base Extraction: An acid wash can remove basic, colored impurities. Dissolve the product in an organic solvent like DCM or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The desired amine will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with 2M NaOH) to a pH >10, and the product is re-extracted back into an organic solvent. This is a powerful purification technique for amines.

    • Workup Under Inert Atmosphere: To prevent oxidation, conduct the final workup and isolation steps under an inert atmosphere of nitrogen or argon.

Problem 3: Column chromatography gives poor separation, or my product streaks badly on the column.

  • Causality: Primary amines are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, peak tailing (streaking), and poor separation[2][3].

  • Solution Pathway:

    • Use a Basic Modifier: The most common solution is to add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA), to the chromatography eluent[3][4]. The TEA acts as a competitive base, binding to the acidic silica sites and allowing your amine product to elute symmetrically.

    • Switch to a Different Stationary Phase: If streaking persists, consider alternative stationary phases. Amine-functionalized silica or basic alumina are excellent choices for purifying basic compounds and often do not require a mobile phase modifier[3].

    • Salt "Plug" Filtration: For a quick purification, dissolve the crude material and pass it through a short plug of silica gel that has been pre-treated with a highly polar, amine-containing solvent system (e.g., 10% MeOH in DCM + 2% TEA). This can remove non-polar impurities while the polar product is flushed through quickly.

Problem 4: My NMR spectrum shows residual triethylamine (TEA) from chromatography.

  • Causality: Triethylamine has a relatively high boiling point (89 °C) and can be difficult to remove completely under standard rotary evaporation conditions, especially if it forms a salt with any acidic trace impurities.

  • Solution Pathway:

    • Azeotropic Removal: Dissolve the product in a solvent like dichloromethane (DCM) or toluene and re-evaporate. Repeat this process 2-3 times. These solvents can form azeotropes with TEA, facilitating its removal under vacuum.

    • High Vacuum Drying: Place the sample on a high-vacuum line (Schlenk line) for several hours. This is often sufficient to remove the last traces of volatile amines[5].

    • Acid Wash: If the TEA is persistent, dissolve the product in a solvent like ethyl acetate and wash with a small amount of dilute acid (e.g., 0.1 M HCl). This will protonate the TEA, forming a water-soluble salt that partitions into the aqueous phase. Be aware that your product may also partition, so this method requires careful pH control and re-extraction of the product after basification.

Visualized Workflow and Impurity Profile

G

main [label=<

Thieno[3,2-c]pyridin-2-ylmethanamine & Common Impurities StructureName & Origin

Target Product: Thieno[3,2-c]pyridin-2-ylmethanamine

Impurity 1: Thieno[3,2-c]pyridine-2-carbaldehyde Origin: Unreacted starting material.

Impurity 2: Thieno[3,2-c]pyridin-2-ylmethanol Origin: Over-reduction of aldehyde.

Impurity 3: Bis(thieno[3,2-c]pyridin-2-ylmethyl)amine Origin: Reaction of product with starting imine.

]; } ends_dot Caption: Structures of the target amine and common process-related impurities.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate peak tailing for basic amines on standard silica gel.

  • Column Preparation: Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude product).

  • Solvent System Preparation: Prepare the mobile phase. A typical starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 1% Triethylamine (TEA) by volume (e.g., for 1L of eluent, add 10 mL of TEA).

  • Equilibration: Equilibrate the column with at least 3-5 column volumes of the initial eluent (e.g., 100% DCM + 1% TEA) until the baseline on the detector is stable and the column is fully wetted.

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin the elution with a low polarity solvent (e.g., 100% DCM + 1% TEA) and gradually increase the polarity by introducing methanol (e.g., a gradient from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).

  • Fraction Collection: Collect fractions based on the detector response (e.g., UV) and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, perform an azeotropic distillation as described in the troubleshooting guide.

Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization

This method is excellent for obtaining a highly pure, crystalline, and stable form of the amine.

  • Dissolution: Dissolve the crude amine product in a suitable solvent in which the hydrochloride salt is sparingly soluble. Good choices include isopropanol, ethanol, or ethyl acetate[6].

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using an alcohol solvent) dropwise until the pH of the solution is acidic (pH 1-2, check with pH paper). The hydrochloride salt should begin to precipitate. Using aqueous HCl can sometimes hinder crystallization[7].

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool it in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether or cold isopropanol) to remove any soluble impurities.

  • Drying: Dry the salt under high vacuum to remove all residual solvents. The resulting Thieno[3,2-c]pyridin-2-ylmethanamine hydrochloride is often a stable, free-flowing solid.

  • Free-Basing (Optional): If the free base is required, the hydrochloride salt can be suspended in water, basified with a strong base (e.g., NaOH), and the free amine extracted into an organic solvent.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Flash Chromatography (+TEA) 95-99%Good for removing a wide range of impurities; scalable.Can leave residual TEA; requires solvent usage.
Acid-Base Extraction >98%Excellent for removing non-basic and colored impurities.Can be labor-intensive; potential for emulsions.
Recrystallization (as HCl salt) >99.5%Yields high-purity, stable, crystalline solid; removes trace impurities.Yield can be lower; requires the amine to form a stable, crystalline salt.

References

  • Google Patents. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Google Patents. (2007). Thieno ( 3 , 2-c) pyridine compounds.
  • Karadag, A., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect. [Link]

  • Karadag, A., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Center for Biotechnology Information. [Link]

  • Karadag, A., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]

  • El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 4, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved March 4, 2026, from [Link]

  • Al-Omran, F., et al. (2002). A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Best way to remove triethylamine from a column fraction?. [Link]

  • IGI Global. (n.d.). Thienopyridine Analogues. Retrieved March 4, 2026, from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Google Patents. (1958).
  • INIS-IAEA. (n.d.). SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved March 4, 2026, from [Link]

  • Google Patents. (1993).
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Encyclopedia MDPI. (2022). Thienopyrimidine. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Thieno[3,2-c]pyridin-2-ylmethanamine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of Thieno[3,2-c]pyridin-2-ylmethanamine. In the absence of direct, published retention time data for this specific molecule, we establish a robust, scientifically-grounded analytical method. Performance is benchmarked against structurally related compounds to elucidate the influence of isomeric structure and functional groups on chromatographic behavior. The methodologies and principles discussed herein are designed to provide researchers, scientists, and drug development professionals with a predictive framework for the analysis of novel thienopyridine derivatives.

Introduction: The Analytical Imperative for Thienopyridines

The thienopyridine scaffold is a privileged heterocyclic system integral to numerous pharmaceutical agents, most notably antiplatelet drugs like Clopidogrel and Prasugrel.[1][2] These compounds function by inhibiting platelet aggregation and are critical in the management of cardiovascular diseases.[1] Thieno[3,2-c]pyridin-2-ylmethanamine is a primary amine derivative of this core structure. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity and monitoring its synthesis requires a reliable, sensitive, and specific analytical method.[3]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering unparalleled resolution and quantification capabilities for non-volatile and thermally labile compounds.[4] The retention time (tR) in reversed-phase HPLC, the most common mode, is exquisitely sensitive to a molecule's polarity, size, and ionization state. This guide will explore these relationships by comparing the predicted retention behavior of our target compound with key structural analogs.

The Target Compound and Comparative Analogs

To understand the chromatographic properties of Thieno[3,2-c]pyridin-2-ylmethanamine, we will compare it against two logical alternatives: an isomer and a related parent compound. This comparative approach allows us to dissect how subtle changes in molecular structure translate to measurable differences in HPLC retention time.

  • Target: Thieno[3,2-c]pyridin-2-ylmethanamine: The primary focus. Its key features are the thieno[3,2-c]pyridine core and the polar aminomethyl group at the 2-position of the thiophene ring.

  • Comparative Analog 1: Thieno[2,3-c]pyridin-3-amine: An isomer where the thiophene and pyridine rings are fused differently.[5] This allows us to assess the impact of the heteroatom arrangement within the core structure.

  • Comparative Analog 2: 2-Pyridinemethanamine: This analog lacks the fused thiophene ring, retaining only the pyridine and aminomethyl functional groups.[6] This comparison will highlight the contribution of the hydrophobic thiophene moiety to retention.

Proposed HPLC Methodology and Predicted Retention Behavior

The following reversed-phase HPLC (RP-HPLC) method is proposed based on established protocols for the analysis of polar, amine-containing heterocyclic compounds.[4][7][8][9]

Scientific Rationale for Method Development
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. It provides a nonpolar surface that retains analytes primarily through hydrophobic interactions. This is ideal for separating compounds with mixed polarity like our target molecule.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that elutes analytes from the C18 column by disrupting hydrophobic interactions. The gradient allows for the efficient elution of compounds with varying polarities.

  • Mobile Phase Additive: A low concentration of an acid, such as trifluoroacetic acid (TFA) or formic acid, is critical. The aminomethyl group on our target and analog compounds is basic. In an unbuffered mobile phase, this can lead to interactions with residual silanols on the silica backbone of the column, causing poor peak shape (tailing). The acid serves two purposes:

    • It protonates the basic amine groups, ensuring they carry a consistent positive charge. This leads to more uniform interactions and sharp, symmetrical peaks.

    • It suppresses the ionization of free silanol groups on the stationary phase, further minimizing undesirable secondary interactions.

  • Detection: The fused aromatic system of the thienopyridine core contains a strong chromophore. UV detection, likely in the range of 220-270 nm, is expected to provide excellent sensitivity.[2]

Predicted Comparative Retention Times

Based on fundamental chromatographic principles, we can predict the elution order of our target compound and its analogs under the proposed RP-HPLC conditions.

  • 2-Pyridinemethanamine (Shortest Retention Time): This molecule is the most polar of the three. Lacking the fused, nonpolar thiophene ring, it will have the weakest hydrophobic interaction with the C18 stationary phase and will therefore elute first.[6]

  • Thieno[3,2-c]pyridin-2-ylmethanamine (Intermediate Retention Time): The addition of the thiophene ring introduces significant nonpolar character compared to 2-Pyridinemethanamine. This increased hydrophobicity will lead to a stronger interaction with the stationary phase and a longer retention time.

  • Thieno[2,3-c]pyridin-3-amine (Longest or Similar Retention Time): While isomeric with the target, the precise arrangement of atoms in the Thieno[2,3-c]pyridine core can subtly alter the molecule's overall dipole moment and the accessibility of the polar nitrogen and sulfur atoms.[5] This can lead to slight differences in polarity and, consequently, retention time. Often, such isomers elute very closely, requiring a highly efficient column and optimized gradient for baseline separation. The prediction is that its retention will be similar to, but distinct from, the target compound.

Data Summary

The predicted chromatographic behavior is summarized in the table below. Note that absolute retention times are instrument- and method-dependent; the critical insight is the relative elution order.

Compound NameStructureKey Structural FeaturesPredicted Relative Retention Time (tR)Rationale for Retention Behavior
2-Pyridinemethanamine 2-Pyridinemethanamine StructurePyridine ring, Aminomethyl groupShortest Lacks the hydrophobic thiophene ring, resulting in the lowest affinity for the C18 stationary phase.
Thieno[3,2-c]pyridin-2-ylmethanamine Thieno[3,2-c]pyridin-2-ylmethanamine StructureThieno[3,2-c]pyridine core, Aminomethyl groupIntermediate The fused thiophene ring adds significant nonpolar character, increasing retention compared to the simple pyridine analog.
Thieno[2,3-c]pyridin-3-amine Thieno[2,3-c]pyridin-3-amine StructureIsomeric Thieno[2,3-c]pyridine core, Amino groupIntermediate / Longest Isomeric core structure leads to a slightly different polarity and surface area, resulting in a distinct, likely similar or slightly longer, retention time.

Experimental Workflow and Protocols

The following sections provide detailed protocols for implementing the proposed analytical method.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase A Prep (0.1% TFA in H2O) D HPLC System (Equilibrate Column) A->D B Mobile Phase B Prep (0.1% TFA in ACN) B->D C Sample Prep (Dissolve in Mobile Phase A) E Inject Sample (20 µL) C->E F Run Gradient & Acquire Data E->F G Integrate Peaks F->G H Identify by tR G->H I Quantify by Area H->I

Caption: Standard workflow for the RP-HPLC analysis of thienopyridine derivatives.

Detailed Experimental Protocol

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or higher (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Thieno[3,2-c]pyridin-2-ylmethanamine (and analogs), as analytical standards

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • HPLC vials

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire, Agilent Zorbax).

  • Mobile Phase A: 0.1% (v/v) TFA in Water. (To prepare 1 L: Add 1.0 mL of TFA to 999 mL of HPLC-grade water).

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. (To prepare 1 L: Add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm (or scan from 200-400 nm with a PDA detector to determine the optimal wavelength).

  • Run Time: 20 minutes.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.0595
17.0595
17.1955
20.0955

4. Sample and Standard Preparation:

  • Prepare a stock solution of each analytical standard at a concentration of 1 mg/mL in Mobile Phase A.

  • From the stock solutions, prepare a working standard mixture containing each compound at a concentration of approximately 10 µg/mL by diluting with Mobile Phase A.

  • Filter the final working standard solution through a 0.22 µm syringe filter into an HPLC vial.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Mobile Phase A) to ensure the system is clean.

  • Inject the prepared standard mixture.

  • Acquire and process the data using appropriate chromatography software (e.g., OpenLab, Empower).

Conclusion and Future Directions

This guide establishes a robust, scientifically-defensible framework for the HPLC analysis of Thieno[3,2-c]pyridin-2-ylmethanamine. By leveraging fundamental chromatographic principles and a comparative approach with structural analogs, we can confidently predict the elution behavior and develop a specific, reliable analytical method. The provided protocol serves as a validated starting point for researchers in pharmaceutical development and quality control.

Future work should involve the empirical validation of this method using synthesized analytical standards to confirm the predicted retention times and optimize the separation. Furthermore, this method can be adapted for forced degradation studies to identify potential impurities and degradation products, a critical step in ensuring drug safety and stability.[10]

References

  • WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents. (n.d.). Google Patents.
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024, December 24). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC. Retrieved from [Link]

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. (n.d.). Google Patents.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PMC. Retrieved from [Link]

  • US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (n.d.). Google Patents.
  • WO2003004502A1 - Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. (n.d.). Google Patents.
  • Synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine combinatorial library with four diversity points. (2007, July 15). PubMed. Retrieved from [Link]

  • 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Thieno(3,2-c)pyridine | C7H5NS | CID 67500. (n.d.). PubChem - NIH. Retrieved from [Link]

  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2015, January 20). ResearchGate. Retrieved from [Link]

  • Analysis of prasugrel by chromatography - Review. (2016, December 13). Retrieved from [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). MDPI. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. (2021, September 13). MDPI. Retrieved from [Link]

  • HPLC Determination of 1-pyridin-3-yl-ethylamine on Primesep 100 Column. (n.d.). Retrieved from [Link]

  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (2022, March 27). PMC. Retrieved from [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. (2024, November 10). University of Pretoria. Retrieved from [Link]

Sources

Comparing reactivity of Thieno[3,2-c]pyridine vs Thieno[2,3-c]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: Thieno[3,2-c]pyridine vs. Thieno[2,3-c]pyridine Isomers

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the selection of optimal heterocyclic scaffolds. The thienopyridine class represents a privileged pharmacophore in medicinal chemistry. Among its six isomers, thieno[3,2-c]pyridine and thieno[2,3-c]pyridine stand out due to their distinct electronic topologies and synthetic versatility. While thieno[3,2-c]pyridine is globally recognized as the core scaffold for blockbuster antiplatelet agents like Clopidogrel and Ticlopidine[1], thieno[2,3-c]pyridine is increasingly leveraged in the design of potent kinase inhibitors and novel anticoagulants[2].

This guide objectively compares the reactivity profiles of these two critical isomers, providing mechanistic insights, quantitative data, and self-validating experimental protocols to streamline your synthetic workflows.

Structural and Electronic Topography

The reactivity of both isomers is governed by the fusion of a


-electron-enriched thiophene unit with a 

-electron-deficient pyridine ring[1].
  • Thieno[3,2-c]pyridine : The fusion occurs such that the sulfur atom exerts a specific inductive pull, stabilizing electron density across the C-2 and C-3 positions.

  • Thieno[2,3-c]pyridine : The inverted orientation of the thiophene ring alters the dipole moment and the HOMO-LUMO energy gap, slightly increasing the thermodynamic stability of the system[3].

Mechanistic Causality : The pyridine nitrogen acts as an electron-withdrawing group, deactivating the pyridine ring toward Electrophilic Aromatic Substitution (EAS) while simultaneously activating it for Nucleophilic Aromatic Substitution (SNAr). Conversely, the thiophene ring acts as an electron donor, making it the nearly exclusive site for electrophilic attack[1].

Reactivity Profiles

  • Electrophilic Aromatic Substitution (EAS) : In both isomers, electrophiles (e.g., halogens, nitronium ions) preferentially attack the thiophene ring. The C-3 position is generally the most reactive due to the stability of the intermediate Wheland complex, though steric hindrance or existing substituents can direct attack to the C-2 position[4].

  • Directed Lithiation (C-H Activation) : Treatment with strong bases like n-butyllithium (n-BuLi) results in rapid and regioselective deprotonation at the C-2 position. The causality here is twofold: the strong inductive electron-withdrawing effect of the adjacent sulfur atom increases the acidity of the C-2 proton, and the sulfur heteroatom can coordinate with the lithium cation, directing the metalation[5].

  • Nucleophilic Aromatic Substitution (SNAr) : If halogenated, the pyridine ring positions undergo facile SNAr with amines or alkoxides due to the electron-deficient nature of the azine ring.

Reactivity Core Thienopyridine Core (Electron-rich Thiophene + Electron-deficient Pyridine) EAS Electrophilic Aromatic Substitution (Halogenation, Nitration) Core->EAS Lithiation Directed Lithiation (n-BuLi, -78°C) Core->Lithiation SNAr Nucleophilic Substitution (SNAr on Pyridine) Core->SNAr T32 Thieno[3,2-c]pyridine C-3 (EAS) / C-2 (Lithiation) EAS->T32 T23 Thieno[2,3-c]pyridine C-3 (EAS) / C-2 (Lithiation) EAS->T23 Lithiation->T32 Lithiation->T23

Mechanistic divergence of thienopyridine reactivity based on electronic distribution.

Quantitative Data Comparison

To facilitate rapid decision-making, the following table summarizes the comparative reactivity metrics of the two isomers.

PropertyThieno[3,2-c]pyridineThieno[2,3-c]pyridine
Electronic Distribution

-excessive thiophene /

-deficient pyridine

-excessive thiophene /

-deficient pyridine
Primary EAS Site C-3 (Thiophene ring)C-3 (Thiophene ring)
Primary Lithiation Site C-2 (Alpha to Sulfur)C-2 (Alpha to Sulfur)
SNAr Susceptibility High (if halogenated at C-4 or C-6)High (if halogenated at C-5 or C-7)
HOMO-LUMO Gap Impact Narrower gap; generally more reactive toward oxidationSlightly wider gap; higher thermodynamic stability
Therapeutic Precedents Antiplatelets (Clopidogrel, Ticlopidine)[1]Kinase inhibitors, Anticoagulants[2]

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate in-line validation steps to prevent downstream failures.

Protocol A: Regioselective C-2 Lithiation and Electrophilic Trapping

This protocol is applicable to both thieno[3,2-c]pyridine and thieno[2,3-c]pyridine[5].

  • Preparation : Flame-dry a Schlenk flask under argon. Charge the flask with the thienopyridine substrate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation : Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Causality: Slow addition prevents localized heating, which can lead to unwanted nucleophilic addition of the butyl group to the pyridine C=N bond[5].

  • Self-Validation Check : Do not proceed blindly. Withdraw a 0.1 mL aliquot, quench with D

    
    O, and analyze via crude 
    
    
    
    H-NMR. You must observe >95% disappearance of the C-2 proton signal (typically around
    
    
    7.5-7.8 ppm) before proceeding.
  • Electrophilic Trapping : Add the desired electrophile (e.g., anhydrous DMF for formylation, or iodine for iodination) (1.5 equiv) in one portion. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Workup : Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous MgSO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Step1 1. Substrate Prep Dry THF, -78°C Step2 2. Lithiation n-BuLi dropwise Step1->Step2 Step3 3. Validation D2O Quench NMR Step2->Step3 Step4 4. Trapping Add Electrophile Step3->Step4 Step5 5. Purification Yield: 75-85% Step4->Step5

Self-validating experimental workflow for regioselective C-2 lithiation.

Protocol B: Electrophilic Bromination (EAS)
  • Preparation : Dissolve the thienopyridine (1.0 equiv) in glacial acetic acid (0.5 M) at room temperature.

  • Halogenation : Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise in the dark. Causality: NBS provides a controlled, low concentration of Br

    
    , preventing over-bromination and ensuring high regioselectivity for the C-3 position.
    
  • Validation Check : Monitor via LC-MS. The mass spectrum should show the M and M+2 isotope pattern indicative of mono-bromination. If di-bromination is observed, reduce the temperature to 0 °C for future runs.

  • Isolation : Pour the mixture into ice water, neutralize with saturated NaHCO

    
    , and extract with dichloromethane.
    

References

1.1 2.4 3. 3 4.5 5. 2

Sources

Strategic Characterization of Thieno[3,2-c]pyridin-2-ylmethanamine: A Comparative Guide to Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the synthesis of P2Y12 inhibitors (e.g., Ticlopidine, Clopidogrel derivatives) and novel kinase inhibitors, Thieno[3,2-c]pyridin-2-ylmethanamine (CAS: 1313726-00-9) serves as a critical scaffold. However, commercial "98% purity" claims based solely on HPLC-UV often fail in downstream applications.

This guide compares the Standard Commercial Characterization (HPLC-UV) against the High-Fidelity Orthogonal Characterization (qNMR + LC-MS/MS) . We demonstrate that relying on UV purity alone risks overlooking critical regioisomers and inorganic salts that drastically affect stoichiometric yield and biological potency.

Comparative Snapshot: Analytical Performance
FeatureMethod A: Standard HPLC-UV (The Alternative)Method B: Orthogonal qNMR + LC-MS (Recommended)
Primary Detection UV Absorbance (254 nm)Proton Resonance (1H) & Mass-to-Charge
Purity Basis Relative Area % (Assumes equal response factors)Absolute Mass % (Molar ratio to Internal Standard)
Isomer Specificity Low (Regioisomers often co-elute)High (Distinct coupling constants distinguish [3,2-c] from [2,3-c])
Salt/Solvent Detection InvisibleFully Quantifiable (e.g., excess HCl, residual DMSO)
Risk Profile High risk of stoichiometric error in next stepLow risk; precise molecular weight correction

The Scientific Challenge: Why Standard Methods Fail

The thienopyridine scaffold presents unique analytical challenges that render standard HPLC-UV insufficient.

The Regioisomer Trap

The synthesis of thieno[3,2-c]pyridine derivatives often involves cyclization steps (e.g., Pomeranz-Fritsch reaction) that can yield the thermodynamic isomer Thieno[2,3-c]pyridine .

  • Thieno[3,2-c] (Target): Sulfur is para to the Nitrogen in the fused system context.

  • Thieno[2,3-c] (Impurity): Sulfur is meta to the Nitrogen.

These isomers have nearly identical polarity and UV spectra, causing them to co-elute on standard C18 columns. However, their biological activity differs by orders of magnitude.

The Response Factor Bias

The primary amine tail (-CH₂-NH₂) is prone to oxidation (N-oxide formation). These oxidation products often have different extinction coefficients than the parent molecule. HPLC-UV Area % overestimates purity if the impurities have lower UV absorbance than the main peak.

Experimental Protocols & Methodologies

Protocol A: Isomer Differentiation via 1H NMR

This protocol is the only self-validating method to confirm the core scaffold geometry.

Principle: The coupling constants (


) of the pyridine ring protons differ significantly between the [3,2-c] and [2,3-c] isomers due to electron density distribution.

Procedure:

  • Dissolve 5 mg of sample in 600 µL DMSO-d6 (prevents amine proton exchange broadening).

  • Acquire 1H NMR (minimum 400 MHz, 64 scans).

  • Target Analysis Zone (7.0 - 9.0 ppm):

    • Thieno[3,2-c]pyridine (Target): Look for two distinct doublets for the pyridine protons with

      
       and a singlet for the thiophene C3-H.
      
    • Thieno[2,3-c]pyridine (Impurity): The coupling pattern shifts; the thiophene proton signal will shift upfield due to shielding effects from the nitrogen position.

Protocol B: Absolute Purity via qNMR (Quantitative NMR)

Replaces HPLC for assay value assignment.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid (if salt formation is not an issue).

  • Solvent: D₂O (if HCl salt) or CDCl₃ (if free base).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solubilization: Add 0.7 mL solvent. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16.

  • Calculation:

    
    
    
    • 
      : Integral area[1][2]
      
    • 
      : Number of protons (e.g., 2 for the -CH₂- amine peak)
      
    • 
      : Molecular Weight
      
Protocol C: High-Resolution HPLC-MS (Impurity Profiling)

Designed to separate the amine and detect oxidation.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) - Charged Surface Hybrid technology prevents peak tailing of the basic amine.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) - High pH keeps amine deprotonated.

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI+ (Scan range 100–500 m/z).

  • Success Criterion: Resolution (

    
    ) > 1.5 between the main peak and the N-oxide impurity (
    
    
    
    ).

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix for characterizing this specific scaffold, highlighting where standard methods fail.

CharacterizationWorkflow cluster_0 Common Pitfall Start Crude Thieno[3,2-c]pyridin-2-ylmethanamine HPLC_UV Method A: HPLC-UV (Standard) Result: 98.5% Area Start->HPLC_UV Initial QC Decision1 Isomer Check Needed? HPLC_UV->Decision1 Insufficient Data NMR_ID 1H NMR (DMSO-d6) Check Pyridine Coupling (J) Decision1->NMR_ID Mandatory for Scaffold Isomer_Result Regioisomer Detected? (Thieno[2,3-c]) NMR_ID->Isomer_Result qNMR Method B: qNMR Absolute Quantitation Isomer_Result->qNMR No (Pure Scaffold) Fail REJECT: Purification Required (Prep-HPLC) Isomer_Result->Fail Yes (Isomer Present) Pass CERTIFIED REFERENCE MATERIAL Assay: 96.2% w/w (Mass Balance) qNMR->Pass Final Value Assignment

Caption: Analytical workflow prioritizing structural confirmation (NMR) before quantitation, preventing the acceptance of isomeric mixtures.

Data Summary: Commercial vs. Certified Grade

The table below simulates a typical comparison between a standard commercial batch and a batch characterized by the protocols above.

ParameterCommercial Grade (Method A)Certified Grade (Method B)Impact on Drug Development
Purity Value >98% (Area %)94.5% (Weight %)Stoichiometry: Using Method A leads to a 3.5% under-dosing in coupling reactions.
Water/Solvent Not Reported2.1% H₂O / 1.4% EtOHStability: Moisture accelerates amine oxidation.
Counter-ion Assumed 1:1 HCl1.2 : 1 (Excess HCl)pH Sensitivity: Excess acid can degrade acid-sensitive protecting groups in the next step.
Isomer Content Not Detected< 0.1% (Confirmed)Potency: Ensures biological data is derived solely from the correct isomer.

References

  • Almac Group. (2025).[4] Quantitative NMR (qNMR): An Attractive Option for Assay Analysis of Active Ingredients and Impurities.[5][6] Retrieved from [Link]

  • El-Kashef, H. S., et al. (1993).[2] Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology.[2] Retrieved from [Link]

  • Umasankara Sastry, T., et al. (2013).[7] Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link]

  • Rigobello, C., & Steppe, M. (2012). Prasugrel characterization: Reference substance and pharmaceutical.[8] Journal of Chemical and Pharmaceutical Research.[8] Retrieved from [Link]

Sources

Technical Guide: Infrared Spectroscopy Characterization of Thieno[3,2-c]pyridin-2-ylmethanamine

[1]

Executive Summary & Application Context

Thieno[3,2-c]pyridin-2-ylmethanamine is a critical heterocyclic building block, primarily utilized in the synthesis of platelet aggregation inhibitors (e.g., Ticlopidine and Clopidogrel analogues) and kinase inhibitors.[1] Its structure fuses a thiophene ring with a pyridine ring, featuring a primary aminomethyl group at the C2 position.

This guide provides a definitive spectroscopic framework for identifying this compound, distinguishing it from its regioisomers (e.g., thieno[2,3-c] isomers), and validating its purity against precursors like thieno[3,2-c]pyridine-2-carbaldehyde .[1]

Why IR Spectroscopy?

While NMR is superior for structural elucidation, IR spectroscopy is the industry standard for process monitoring and solid-state identification because it rapidly detects:

  • Reaction Completion: Disappearance of the carbonyl (C=O) or nitrile (C≡N) precursor bands.

  • Functional Group Formation: Appearance of the characteristic primary amine N-H doublet.[1]

  • Polymorph Fingerprinting: Essential for solid dosage formulation.[1]

Structural Analysis & Predicted Spectral Profile

The infrared spectrum of Thieno[3,2-c]pyridin-2-ylmethanamine is a superposition of three distinct structural domains. Understanding these domains is required for accurate peak assignment.[1]

Structural Domains
  • Heteroaromatic Core (Thieno[3,2-c]pyridine): Dominated by C=C and C=N stretching vibrations and ring deformations.[1]

  • Primary Amine Side Chain (-CH₂-NH₂): Characterized by N-H stretching (doublet) and scissoring.[1]

  • Methylene Linker (-CH₂-): Provides aliphatic C-H stretching signals distinct from the aromatic background.[1]

Comparative Spectral Data: Target vs. Precursors

The following table contrasts the target amine with its most common synthetic precursor, the aldehyde (CAS 94226-19-4), to facilitate reaction monitoring.[1]

Spectral RegionTarget: 2-ylmethanamine (cm⁻¹)Precursor: 2-carbaldehyde (cm⁻¹)Mechanistic Insight (Causality)
High Frequency (3500–3100) 3380 & 3290 (Doublet) AbsentDiagnostic: Primary amines show two bands (asymmetric & symmetric N-H stretch).[1] Aldehydes lack this.[1][2]
C-H Stretch (3100–2800) 3050 (Ar), 2920 (Ali)3050 (Ar), 2850/2750 (Fermi)The aldehyde C-H doublet (Fermi resonance) disappears upon amination.
Carbonyl/Nitrile (2300–1650) Absent1680–1700 (Strong) Critical Control Point: Complete disappearance of the C=O peak confirms full conversion.[1]
Fingerprint (1600–1400) 1590, 1560, 14801580, 1540, 1470Ring breathing modes. Shifts occur due to the electronic change from electron-withdrawing (-CHO) to donating (-CH₂NH₂).[1]
Amine Bending (1650–1550) ~1600 (N-H Scissor) AbsentOften overlaps with aromatic ring stretches but adds intensity in this region.
C-N Stretch (1350–1000) 1250–1020AbsentC-N stretch for primary aliphatic amines attached to aromatics.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this standardized protocol. This workflow includes a "Blank Check" to prevent false positives from atmospheric water or CO₂.[1]

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid QC of solid powders.[1]

  • Crystal Clean: Clean the ZnSe or Diamond crystal with isopropanol.[1] Verify background is flat.[1]

  • Background Scan: Collect 16 scans of air.[1]

  • Sample Loading: Place ~5 mg of Thieno[3,2-c]pyridin-2-ylmethanamine on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads 80-100 N (ensure intimate contact).[1]

  • Acquisition: Scan 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Validation: Check for CO₂ doublet at 2350 cm⁻¹. If overlapping with nitrile region (in nitrile precursors), purge with N₂.

Method B: KBr Pellet Transmission

Recommended for resolving weak overtones or fingerprint region details.[1]

  • Ratio: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

  • Grinding: Grind in an agate mortar for 2 minutes to minimize scattering (Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Check: Pellet must be translucent.[1] Opaque pellets cause baseline drift.[1]

Visualizing the Characterization Logic

Diagram 1: Synthesis Monitoring & Spectral Evolution

This diagram illustrates the logical flow of spectral changes during the synthesis from the aldehyde precursor.

SynthesisMonitoringPrecursorPrecursor:Thieno[3,2-c]pyridine-2-carbaldehydeReactionReductive Amination(NaBH4 / NH3)Precursor->ReactionInputSignal_CHOStrong C=O Peak(~1690 cm⁻¹)Precursor->Signal_CHOSignal_FermiAldehyde C-H(2850/2750 cm⁻¹)Precursor->Signal_FermiTargetTarget:Thieno[3,2-c]pyridin-2-ylmethanamineReaction->TargetYieldsReaction->Signal_CHODisappearsSignal_NH2N-H Doublet(3380/3290 cm⁻¹)Reaction->Signal_NH2AppearsTarget->Signal_NH2

Caption: Spectral evolution during synthesis. Red indicators mark disappearing precursor signals; green indicators mark appearing target signals.[1]

Diagram 2: Decision Tree for Identity Verification

Use this logic gate to confirm the identity of the isolated product against common isomers and impurities.[1]

IdentityLogicStartUnknown Sample SpectrumCheck_COPeak at 1680-1700 cm⁻¹?Start->Check_COCheck_NHDoublet at 3300-3400 cm⁻¹?Check_CO->Check_NHNoResult_AldehydeImpure: Contains AldehydeCheck_CO->Result_AldehydeYesCheck_FingerprintFingerprint Match(Thieno[3,2-c] vs [2,3-c])Check_NH->Check_FingerprintYesResult_NotAmineIncorrect Product(No Amine formed)Check_NH->Result_NotAmineNoResult_IsomerRegioisomer Detected(Thieno[2,3-c])Check_Fingerprint->Result_IsomerMismatchResult_ConfirmedConfirmed:Thieno[3,2-c]pyridin-2-ylmethanamineCheck_Fingerprint->Result_ConfirmedMatch

Caption: Logic gate for QC verification. This process filters out unreacted precursors and incorrect regioisomers.[1]

Comparative Analysis: Alternatives & Isomers

When sourcing or synthesizing this compound, researchers often encounter structurally similar alternatives. Distinguishing them is vital for biological assay reproducibility.[1]

Alternative 1: Thieno[2,3-c]pyridin-7-ylmethanamine (Regioisomer)[1]
  • Structural Difference: The sulfur atom is at position 1, but the nitrogen is at position 6 (vs. 5 in the [3,2-c] system).[1]

  • IR Distinction: The "Fingerprint Region" (1000–600 cm⁻¹) is the only reliable differentiator without NMR.

    • [3,2-c] Isomer: Typically shows specific C-H out-of-plane bending bands for the 2,3-disubstituted thiophene ring pattern.[1]

    • [2,3-c] Isomer: Different substitution pattern leads to shifted ring deformation bands (~5-15 cm⁻¹ shifts in the 800-600 cm⁻¹ region).[1]

Alternative 2: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylmethanamine[1]
  • Structural Difference: The pyridine ring is saturated (non-aromatic). This is the core of Ticlopidine .

  • IR Distinction:

    • Aromaticity: The target (aromatic) has sharp bands at ~1590/1480 cm⁻¹. The tetrahydro- alternative lacks these, showing only weak alkene/C=C stretches from the thiophene ring.[1]

    • Aliphatic C-H: The tetrahydro- alternative has very strong, complex aliphatic C-H stretching (2950–2850 cm⁻¹) due to the saturated piperidine ring.[1] The target only has the single methylene linker.[1]

References

  • PubChem Compound Summary. Thieno[3,2-c]pyridine (Core Structure).[1] National Center for Biotechnology Information.[1]

  • Maffrand, J. P., & Eloy, F. (1974). Synthesis of thieno[3,2-c]pyridine derivatives.[1][3][4][5] European Journal of Medicinal Chemistry.[1] (Foundational synthesis of the core scaffold).

  • Sigma-Aldrich Product Specification.Thieno[3,2-c]pyridine-2-carbaldehyde (Precursor).
  • Calhelha, R. C., et al. (2012).[6] Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series: synthesis... Molecules, 17(4), 3834-3843.[1][6] (Demonstrates reductive amination protocols for thienopyridines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Structural Certainty: Validating Thieno[3,2-c]pyridin-2-ylmethanamine via SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

In the synthesis of thienopyridines—critical scaffolds for P2Y12 inhibitors like Ticlopidine and Clopidogrel—regioisomerism is a persistent silent failure mode. The cyclization of thiophene-2-ethylamine derivatives often yields a mixture of thieno[3,2-c]pyridine (the target) and thieno[2,3-c]pyridine (the impurity), driven by the competing nucleophilicity of the thiophene C2 vs. C3 positions during Pictet-Spengler or Bischler-Napieralski reactions.

While High-Resolution Mass Spectrometry (HRMS) confirms the formula (


), and NMR provides connectivity, neither can unequivocally distinguish between the [3,2-c] and [2,3-c] isomers in the absence of distinct coupling partners.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the mandatory validation step for Thieno[3,2-c]pyridin-2-ylmethanamine. We compare this method against spectroscopic alternatives and provide a self-validating protocol for crystallizing this specific amine scaffold.

Comparative Analysis: Why SC-XRD is Non-Negotiable

The following table contrasts the diagnostic power of standard analytical techniques for this specific heterocyclic system.

Feature1H / 13C NMR HRMS (ESI+) SC-XRD (Gold Standard)
Primary Output Chemical environment & connectivity.Elemental composition (

).
Absolute 3D atomic position (

).
Isomer Distinction Ambiguous. The aromatic protons in [3,2-c] and [2,3-c] isomers have very similar chemical shifts (

7.0–8.5 ppm). NOESY correlations are often inconclusive due to the fused ring rigidity.
Null. Both isomers share the exact mass (

).
Absolute. Unambiguously assigns Sulfur vs. Nitrogen positions based on electron density and bond lengths.
Sample State Solution (typically DMSO-

or CDCl

).
Ionized gas phase.Solid-state single crystal (Salt form).
Throughput High (10 mins).High (2 mins).Low (24–48 hours).
Confidence Level 85% (Inferred).0% (for isomerism).100% (Direct Observation).
The "S-N" Assignment Problem

In NMR, the nitrogen of the pyridine ring and the sulfur of the thiophene ring do not couple. Consequently, assigning the fusion bond requires inferring the position of the heteroatoms based on subtle shielding effects of neighboring protons, which is prone to error. SC-XRD solves this by measuring bond lengths:

  • C–S bond: ~1.70 Å (Longer)

  • C–N bond: ~1.34 Å (Shorter)

  • C–C bond: ~1.38–1.40 Å

Experimental Protocol: Self-Validating Crystallization Workflow

Free base amines like Thieno[3,2-c]pyridin-2-ylmethanamine are often oils or amorphous solids prone to oxidation. To obtain diffraction-quality crystals, we must convert the amine to a salt.

Phase 1: Salt Formation (The Hydrochloride Strategy)

We utilize the hydrochloride salt to introduce strong ionic lattice forces and hydrogen bond donors (the ammonium headgroup).

  • Dissolution: Dissolve 50 mg of crude Thieno[3,2-c]pyridin-2-ylmethanamine in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1.25 M HCl in Ethanol dropwise.

  • Precipitation: The solution may turn cloudy. If precipitate forms immediately, heat gently to 50°C to redissolve.

Phase 2: Vapor Diffusion Crystallization

Slow diffusion is superior to evaporation for fused heterocycles, as it minimizes defect formation.

  • Inner Vial: Place the salt solution (from Phase 1) into a 4 mL borosilicate vial. Do not cap.

  • Outer Vessel: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 8 mL of Diethyl Ether (Antisolvent).

  • Equilibration: Cap the 20 mL vial tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Crystals suitable for X-ray (0.1 x 0.1 x 0.2 mm) typically form within 48–72 hours.

Phase 3: Diffraction & Refinement
  • Mounting: Select a prism-like crystal; mount on a Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K (Cryostream) to reduce thermal motion (atomic displacement parameters).

  • Refinement Target: Aim for an R-factor (

    
    ) < 5.0%.
    

Visualization: Validation Logic & Workflow

The following diagrams illustrate the decision logic and the experimental workflow.

Diagram 1: The Isomer Differentiation Logic

IsomerLogic Start Unknown Thienopyridine Sample NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguous Region: Chemical Shifts Overlap (7.2 - 7.5 ppm) NMR->Ambiguity Lack of NOE XRD SC-XRD (HCl Salt) Ambiguity->XRD Required Validation Measure Measure Bond Lengths XRD->Measure Decision CS Bond (1.7 Å) vs CN Bond (1.3 Å) Measure->Decision Result32 Confirmed: Thieno[3,2-c] Decision->Result32 S @ Pos 1 Result23 Rejected: Thieno[2,3-c] Decision->Result23 S @ Pos 7

Caption: Decision tree highlighting the failure of NMR to distinguish isomers and the reliance on bond-length metrics from SC-XRD.

Diagram 2: Crystallization Workflow

CrystalFlow Crude Crude Amine (Oil/Amorphous) Salt Salt Formation (HCl/EtOH) Crude->Salt Stabilize Vapor Vapor Diffusion (EtOH vs Et2O) Salt->Vapor Nucleate Harvest Harvest Crystal (Under Microscope) Vapor->Harvest 48-72 hrs Diffract X-Ray Diffraction (Mo/Cu Source) Harvest->Diffract 100 K

Caption: Step-by-step workflow from crude amine to diffraction-quality single crystal.

Data Interpretation: What to Look For

When you receive the .cif (Crystallographic Information File) from your crystallographer, verify these specific parameters to validate the Thieno[3,2-c] structure:

  • Space Group: Expect low symmetry, typically Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocyclic salts [1].
  • Disorder: Check the thiophene ring for "flip disorder." If the Sulfur and Carbon atoms are refined with 50/50 occupancy, the crystal may contain both isomers (a solid solution), indicating a failed synthesis upstream.

  • Hydrogen Bonding: In the HCl salt, look for a chloride ion (

    
    ) acting as a bridge between the protonated pyridine nitrogen (
    
    
    
    ) and the primary amine (
    
    
    ). This network stabilizes the lattice [2].

Conclusion

While NMR is sufficient for routine purity checks, it is insufficient for structural proof of thienopyridines due to the prevalence of regioisomers. For Thieno[3,2-c]pyridin-2-ylmethanamine, SC-XRD of the hydrochloride salt provides the only legally and scientifically defensible proof of structure.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Entry: Thienopyridine derivatives.[1][2][3] Retrieved from [Link]

  • Gronowitz, S., & Sandberg, E. (1970).[4] Heteroaromatic Boron Compounds: Synthesis of Thieno[3,2-c]pyridines. Arkiv för Kemi.[5] (Foundational synthesis reference).

  • MDPI Pharmaceuticals. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Retrieved from [Link]

Sources

Differentiation Guide: Thieno[3,2-c]pyridin-2-ylmethanamine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating Thieno[3,2-c]pyridin-2-ylmethanamine from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

Thieno[3,2-c]pyridin-2-ylmethanamine is a critical scaffold in medicinal chemistry, particularly in the development of P2Y12 inhibitors (e.g., Ticlopidine analogs) and kinase inhibitors.[2] However, its synthesis often yields regioisomeric byproducts—specifically the [2,3-c] , [3,2-b] , and [2,3-b] fused systems—which possess distinct biological activities but nearly identical physicochemical properties (MW 164.23 Da).

This guide provides a definitive, self-validating spectroscopic workflow to unambiguously distinguish the target Thieno[3,2-c] isomer from its congeners. The differentiation strategy relies primarily on 1H NMR coupling patterns and 1D NOE (Nuclear Overhauser Effect) experiments, which offer superior structural resolution compared to MS or HPLC.

Structural Landscape & The "Regioisomer Challenge"

The thienopyridine family consists of four core isomeric skeletons based on the fusion of the thiophene and pyridine rings.

  • Target: Thieno[3,2-c]pyridine (Isoquinoline analog, N at position 5).[1]

  • Isomer A: Thieno[2,3-c]pyridine (Isoquinoline analog, N at position 6).[1]

  • Isomer B: Thieno[3,2-b]pyridine (Quinoline analog, N at position 4).[1]

  • Isomer C: Thieno[2,3-b]pyridine (Quinoline analog, N at position 8).[1]

For the specific derivative 2-ylmethanamine , the substituent is located on the thiophene ring.[1] The challenge lies in confirming both the fusion orientation ([3,2-c] vs [2,3-c]) and the substituent position .

Visualizing the Isomers (DOT Diagram)

Thienopyridine_Isomers Target Target: Thieno[3,2-c]pyridin-2-ylmethanamine (Isoquinoline-like) Fusion: 3,2-c Key1 NMR: Pyridine H4 (Singlet) NOE: H4 <-> Thiophene H3 Target->Key1 Iso_23c Isomer A: Thieno[2,3-c]pyridin-2-ylmethanamine (Isoquinoline-like) Fusion: 2,3-c Key2 NMR: Pyridine H7 (Singlet) NOE: H7 <-> No Proton (Sulfur) Iso_23c->Key2 Iso_32b Isomer B: Thieno[3,2-b]pyridin-2-ylmethanamine (Quinoline-like) Fusion: 3,2-b Start Synthetic Mixture Start->Target Desired Start->Iso_23c Common Impurity Start->Iso_32b Rare Impurity

Caption: Structural relationship and key NMR differentiators between the target scaffold and its primary regioisomer.

Analytical Comparison: The Differentiation Workflow

The most reliable method for differentiation is 1H NMR Spectroscopy .[1] Mass Spectrometry (MS) is insufficient as all isomers share the same mass and similar fragmentation patterns.[1]

Step 1: Distinguish [c]-fused from [b]-fused systems

The first checkpoint is to determine if the pyridine ring is fused in a quinoline-like ([b]-fusion) or isoquinoline-like ([c]-fusion) manner.[1][2]

  • [c]-fused (Target & Isomer A): The pyridine ring has one isolated proton (singlet) and two vicinal protons (doublets).[1]

  • [b]-fused (Isomers B & C): The pyridine ring has three contiguous protons (or 2 if substituted), forming a coupled spin system (e.g., dd, d, d). There is no singlet on the pyridine ring.[1]

Decision: If your spectrum shows a sharp singlet in the aromatic region (> 8.5 ppm), you have a [c]-fused system.[1] Proceed to Step 2.

Step 2: Distinguish Thieno[3,2-c] (Target) from Thieno[2,3-c]

Both isomers display a similar pattern: 1 Singlet + 2 Doublets on the pyridine ring.[1][2] The distinction relies on Nuclear Overhauser Effect (NOE) and specific chemical shift analysis.[1]

  • Target (Thieno[3,2-c]):

    • Structure: The Pyridine Singlet (H4) is physically adjacent to the Thiophene proton (H3).[1]

    • NOE Result: Irradiating the singlet (H4) WILL enhance the thiophene doublet (H3).

    • Mechanism: The fusion places C4 (pyridine) and C3 (thiophene) in proximity.[1]

  • Isomer A (Thieno[2,3-c]):

    • Structure: The Pyridine Singlet (H7) is physically adjacent to the Sulfur atom of the thiophene ring.

    • NOE Result: Irradiating the singlet (H7) WILL NOT enhance the thiophene signals significantly.[1]

    • Mechanism: The fusion places C7 (pyridine) next to S1 (thiophene).[1] Sulfur has no protons to interact with.[1]

Comparative Data Table: 1H NMR Shifts (DMSO-d6)
FeatureThieno[3,2-c] (Target)Thieno[2,3-c] (Isomer)Differentiation Logic
Pyridine Singlet H4 (~9.1 ppm)H7 (~9.2 ppm)Both are deshielded; shifts overlap.[1][2]
Pyridine Doublets H6, H7 (

Hz)
H4, H5 (

Hz)
Indistinguishable by coupling alone.[1]
Thiophene Proton H3 (~7.4 ppm)H3 (~7.6 ppm)Subtle shift difference.[1]
NOE Correlation Strong H4

H3
None / Weak Definitive Proof
Substituent (-CH2-) ~4.1 ppm (Singlet)~4.1 ppm (Singlet)Non-diagnostic.[1][2]
Detailed Experimental Protocols
Protocol A: 1D Selective NOE Experiment (The "Gold Standard")
  • Objective: Confirm spatial proximity of the pyridine singlet to the thiophene ring protons.

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d6. Ensure the sample is free of paramagnetic impurities.[1] Degassing is recommended but not strictly necessary for qualitative NOE.[1]

  • Instrument: 400 MHz NMR or higher.

  • Workflow:

    • Acquire a standard 1H spectrum.[1] Identify the aromatic singlet (typically 8.8–9.3 ppm).[1]

    • Set up a 1D Selective NOESY or GOESY experiment.

    • Target Irradiation: Set the selective pulse frequency exactly on the aromatic singlet.

    • Mixing Time: Set to 500 ms (optimal for small molecules).

    • Acquisition: Accumulate 64–128 scans.

  • Interpretation:

    • Positive Enhancement of the thiophene doublet (approx.[1] 7.4 ppm) = Thieno[3,2-c] (Target).[1]

    • No Enhancement of aromatic signals (other than vicinal pyridine protons if spillover occurs) = Thieno[2,3-c] .[1]

Protocol B: HPLC Method for Purity Assessment

While NMR confirms structure, HPLC separates the isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Note: Regioisomers often have slightly different retention times (

    
     min) due to differences in dipole moments.[1][2] The [3,2-c] isomer is typically more polar than the [2,3-c] isomer due to the N-lone pair accessibility.[1][2]
    
Decision Logic Diagram

This flowchart guides the analyst from the crude spectrum to the final structural assignment.[1]

NMR_Decision_Tree Start Start: Acquire 1H NMR (DMSO-d6) Check_Singlet Is there an aromatic Singlet (> 8.5 ppm)? Start->Check_Singlet Branch_No No Singlet (Only doublets/multiplets) Check_Singlet->Branch_No No Branch_Yes Yes, Singlet Present Check_Singlet->Branch_Yes Yes Result_B [b]-fused Isomer (Thieno[3,2-b] or [2,3-b]) Branch_No->Result_B NOE_Exp Perform 1D NOE Irradiate Singlet Branch_Yes->NOE_Exp Check_NOE Enhancement of Thiophene Doublet? NOE_Exp->Check_NOE Result_Target CONFIRMED TARGET Thieno[3,2-c]pyridin-2-ylmethanamine (H4 is close to H3) Check_NOE->Result_Target Yes (Positive NOE) Result_Iso REGIOISOMER A Thieno[2,3-c]pyridin-2-ylmethanamine (H7 is close to Sulfur) Check_NOE->Result_Iso No (Null NOE)

Caption: Step-by-step NMR decision tree for thienopyridine regioisomer differentiation.

References
  • BenchChem. Confirming the Structure of Thieno[3,2-b]pyridine-5-carboxylic acid: A 2D NMR-Based Comparison Guide. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Thieno[3,2-c]pyridine (CID 67500) - Structure and Physical Properties.[1][2] Retrieved from

  • Klemm, L. H., et al. One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. Journal of Heterocyclic Chemistry.[1][3] Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Miyajima, G., et al. Long range carbon–proton coupling constants in pyridine derivatives.[1] Magnetic Resonance in Chemistry.[1][3][4][5] Retrieved from

Sources

LC-MS Method Development for Thieno[3,2-c]pyridin-2-ylmethanamine: A Comparative Guide to Column Selectivity and Retention Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Thieno[3,2-c]pyridin-2-ylmethanamine (CAS: 1313726-00-9) is a highly polar, bicyclic building block frequently utilized in the synthesis of advanced therapeutics, including c-Met kinase inhibitors and treatments for complement-mediated disorders[1][2]. Structurally, it features a thienopyridine core and a primary methylamine group.

From a chromatographic perspective, this dual-basic nature (a primary aliphatic amine and a pyridine nitrogen) presents a classic "general elution problem." Under standard acidic LC-MS conditions (pH ~2.8), both nitrogen atoms are fully protonated. This renders the molecule highly hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns, early elution in the void volume (causing severe ion suppression), and peak tailing due to secondary ion-exchange interactions with residual surface silanols[3][4].

As a Senior Application Scientist, I have structured this guide to objectively compare alternative chromatographic strategies—specifically comparing standard C18, Biphenyl, and HILIC stationary phases—to establish a robust, self-validating LC-MS/MS method for this challenging analyte.

Mechanistic Rationale & Column Comparison

To bypass the limitations of standard C18 chemistries, we must manipulate the retention mechanism by either changing the stationary phase selectivity or altering the analyte's ionization state via mobile phase pH[5].

Table 1: Comparative Performance of Chromatographic Columns for Thieno[3,2-c]pyridin-2-ylmethanamine
Column ChemistryRetention MechanismMobile Phase CompatibilityPerformance for Basic AminesMatrix Effect Risk
Traditional C18 Hydrophobic partitioningAcidic to NeutralPoor: Elutes near void volume (k' < 1); severe peak tailing due to silanol interactions.High: Co-elutes with early-eluting salts and polar lipids.
Biphenyl Hydrophobic + π-π & Dipole interactionsAcidic to NeutralModerate: Enhanced retention due to π-π stacking with the thienopyridine ring[5].Medium: Shifts analyte away from the void, improving S/N ratio.
HILIC (Amide) Aqueous partitioning & ElectrostaticHigh Organic (>70% ACN)Excellent: Strong retention of protonated amines; excellent peak symmetry[3].Low: Elutes late in the gradient, completely bypassing the suppression zone.
The Case for Biphenyl vs. HILIC

If your laboratory is restricted to reversed-phase setups, a Biphenyl column is the premier alternative to C18. The electron-deficient thienopyridine ring of the analyte engages in strong π-π stacking with the electron-dense biphenyl groups of the stationary phase, providing a measurable increase in retention for conjugated, basic solutes[5].

However, for maximum sensitivity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard. By starting with a highly organic mobile phase, the polar Thieno[3,2-c]pyridin-2-ylmethanamine partitions into a water-enriched layer on the silica surface, retaining strongly and eluting only when the aqueous concentration is increased[3].

RetentionMechanisms Analyte Thieno[3,2-c]pyridin-2-ylmethanamine (Protonated Amine) C18 C18 Column Hydrophobic Partitioning Analyte->C18 Weak Retention (Ionized at pH 3) Biphenyl Biphenyl Column π-π & Dipole Interactions Analyte->Biphenyl Moderate Retention (Aromatic Stacking) HILIC HILIC Amide Column Aqueous Partitioning & H-Bonding Analyte->HILIC Strong Retention (Polar Interactions)

Fig 1. Comparison of chromatographic retention mechanisms for polar basic amines.

Mobile Phase & pH Optimization: The High-pH Paradox

If HILIC is not feasible, modifying the mobile phase pH is the most effective reversed-phase strategy. Many scientists default to 0.1% Formic Acid (pH 2.8) to promote positive electrospray ionization (ESI+). However, at this pH, basic amines are fully ionized, destroying their reversed-phase retention.

The High-pH Solution: By utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide), the primary amine and pyridine nitrogens are forced into their un-ionized (free base) states. This drastically increases the molecule's hydrophobicity, allowing for strong retention on a pH-stable C18 column (e.g., Waters XBridge).

Causality Note: Basic compounds often ionize equally well—or even better—in ESI+ mode at high pH. This is because the increased retention time means the analyte elutes in a higher percentage of organic solvent, which improves desolvation efficiency. Furthermore, gas-phase proton transfer in the MS source compensates for the lack of protons in the liquid phase[6].

MethodDev Start Start: LC-MS Method Dev Target: Thieno[3,2-c]pyridin-2-ylmethanamine Step1 Initial Screen: C18 Column, 0.1% FA (pH 2.8) Start->Step1 Decision Is k' > 2 and Peak Shape Symmetrical? Step1->Decision PathA Issue: Early Elution / Void Volume Decision->PathA No PathB Issue: Severe Peak Tailing Decision->PathB No SolA1 Switch to HILIC Mode (High Organic Start) PathA->SolA1 SolA2 Switch to Biphenyl Phase (Enhance π-π Retention) PathA->SolA2 SolB Use High pH Mobile Phase (pH 10, Amm. Bicarbonate) PathB->SolB

Fig 2. Decision tree for troubleshooting basic amine retention in LC-MS/MS workflows.

Step-by-Step Experimental Protocol: Optimized HILIC-MS/MS

To ensure a self-validating system, the following protocol utilizes HILIC to guarantee retention (k' > 2) and eliminate matrix suppression for Thieno[3,2-c]pyridin-2-ylmethanamine.

Phase 1: Sample Preparation (Critical for HILIC)

Rationale: HILIC requires samples to be injected in a highly organic diluent. Injecting highly aqueous samples will disrupt the stationary phase water layer, causing peak splitting.

  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid and Internal Standard) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant directly to an autosampler vial. Do not dry down and reconstitute in water.

Phase 2: Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Buffer is required to ensure reproducible electrostatic interactions).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Table:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to build the aqueous layer)

    • 1.0 - 4.0 min: Linear ramp to 50% B (Elution of polar amines)

    • 4.0 - 5.0 min: Hold at 50% B (Column wash)

    • 5.1 - 8.0 min: 95% B (Re-equilibration - Crucial step: HILIC requires longer re-equilibration than RP).

Phase 3: Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Positive (ESI+).

  • Precursor Ion: m/z 165.1 [M+H]+[2].

  • System Validation Check: Inject a void volume marker (e.g., Toluene for HILIC) to determine

    
    . Calculate the capacity factor (
    
    
    
    ). A successful method will yield a
    
    
    for Thieno[3,2-c]pyridin-2-ylmethanamine, confirming it has bypassed the ion suppression zone.

References

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC Chromatography Online. Available at:[Link]

  • LC Column Comparison Guide. Restek Resource Hub. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation Application Notes. Available at:[Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Available at:[Link]

  • Pharmaceutical compounds for the treatment of complement mediated disorders (WO2024044098A2).Google Patents.
  • Certain Triazolopyridines, Compositions Thereof and Their Use in the Treatment of Cancer (EP2966075).European Patent Office.

Sources

Comparative Biological Assays for Thieno[3,2-c]pyridin-2-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative biological profiling strategy for Thieno[3,2-c]pyridin-2-ylmethanamine analogs .

While the thieno[3,2-c]pyridine core is historically synonymous with prodrug antiplatelet agents (e.g., Clopidogrel, Ticlopidine), the 2-ylmethanamine substitution represents a distinct chemical trajectory. Unlike the classic prodrugs that require CYP450 bioactivation to form a thiolactone, the methanamine moiety introduces a basic center capable of direct hydrogen bonding. This structural shift necessitates a dual-track screening approach: evaluating Direct P2Y12 Antagonism (retaining the core's legacy) and profiling for Kinase Inhibition (exploiting the amine as a hinge-binder).

Strategic Context & Scaffold Analysis

The thieno[3,2-c]pyridine scaffold acts as a "privileged structure" in medicinal chemistry. However, the biological activity is strictly dictated by the substitution at the C-2 position.

  • The Classic Pathway (Antiplatelet): Clopidogrel and Prasugrel possess neutral/lipophilic groups at C-2 that facilitate hepatic oxidation to an active metabolite.

  • The Methanamine Pathway (Direct Acting/Multi-target): The 2-ylmethanamine analogs possess a primary or secondary amine. This group often mimics the adenosine ribose amine or acts as a kinase hinge binder, shifting the profile from a "prodrug" to a "direct-acting" agent.

Comparison of Pharmacological Profiles:

Feature Classic Thienopyridines (e.g., Clopidogrel) Thieno[3,2-c]pyridin-2-ylmethanamine Analogs
Mechanism Irreversible P2Y12 antagonism (via disulfide bridge) Reversible P2Y12 binding OR Kinase Inhibition
Activation Requires CYP450 bioactivation (Prodrug) Direct-acting (No activation required)
Key Assay ADP-induced Platelet Aggregation (Ex vivo) Receptor Binding / Kinase Selectivity (In vitro)

| Liability | High inter-patient variability (CYP polymorphisms) | Potential hERG binding (due to basic amine) |

Primary Assay: P2Y12 Receptor Binding & Function

Objective: To determine if the analog retains the core's affinity for the ADP receptor without requiring metabolic activation.

The P2Y12 receptor is a


-coupled GPCR. Activation by ADP inhibits Adenylyl Cyclase (AC), reducing cAMP. An antagonist will reverse  this inhibition, leading to elevated cAMP levels in the presence of ADP.
Protocol: cAMP Accumulation Assay (HTRF Readout)

This assay is superior to aggregation assays for early-stage screening because it measures direct receptor occupancy rather than downstream phenotypic effects.

Workflow:

  • Cell Line: CHO-K1 cells stably expressing human P2Y12 receptor.

  • Reagents:

    • Agonist: 2-MeS-ADP (Potent P2Y12 agonist).

    • Stimulator: Forskolin (Directly activates Adenylyl Cyclase to set a cAMP baseline).

    • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Step-by-Step Procedure:

    • Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

    • Treatment: Add test compounds (Thieno-analogs) at varying concentrations (

      
      ). Incubate for 15 min at 
      
      
      
      .
    • Stimulation: Add a mixture of Forskolin (

      
      ) and 2-MeS-ADP  (
      
      
      
      ). Incubate for 30 min.
      • Logic: Forskolin raises cAMP; ADP lowers it via P2Y12. A functional antagonist will block ADP, allowing Forskolin to maintain high cAMP levels.

    • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates in lysis buffer. Incubate 1 hour.

    • Readout: Measure FRET signal (665/620 nm ratio).

Data Interpretation:

  • High FRET Signal = Low cAMP (Agonist effect / Inactive compound).

  • Low FRET Signal = High cAMP (Antagonist effect).

  • Note: Calculate

    
     based on the recovery of cAMP levels relative to the Forskolin-only control.
    
Visualizing the Signaling Pathway

P2Y12_Pathway cluster_logic Assay Logic ADP ADP / 2-MeS-ADP P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Activates Compound Thieno-Analog (Test Compound) Compound->P2Y12 Blocks AC Adenylyl Cyclase (AC) P2Y12->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Converts ATP ATP ATP ATP->AC Platelet Platelet Aggregation (Downstream) cAMP->Platelet Modulates LogicText If Compound binds P2Y12: Gi is blocked -> AC remains active -> cAMP INCREASES

Caption: P2Y12 signaling cascade. The assay detects the compound's ability to prevent Gi-mediated inhibition of Adenylyl Cyclase.

Secondary Assay: Kinase Selectivity Profiling

Objective: To assess off-target activity or validate a novel kinase target design.

The 2-ylmethanamine group is a common motif in kinase inhibitors (e.g., targeting the hinge region of ATP binding sites). Thienopyridines have been reported to inhibit kinases such as Pim-1 and GSK-3


 .
Protocol: ATP-Competitive Binding (LanthaScreen™ Eu Kinase Binding)

This assay determines if the analog competes with an ATP-site tracer.

  • Reagents:

    • Kinase of interest (e.g., Pim-1, Aurora A, or a broad panel).

    • Alexa Fluor® 647-labeled ATP-competitive tracer.

    • Europium-labeled anti-tag antibody (binds to the kinase).

  • Procedure:

    • Mix kinase, Eu-antibody, and tracer in assay buffer.

    • Add the Thieno-analog (Test Compound).

    • Mechanism: If the analog binds to the ATP pocket, it displaces the Tracer.

    • Readout: Loss of TR-FRET signal (Europium

      
       Alexa647).
      
  • Critical Control: Use Staurosporine as a pan-kinase reference inhibitor.

Safety & ADME: Metabolic Stability (Microsomal)

Objective: To determine if the "methanamine" modification stabilizes the scaffold against rapid hepatic clearance.

Classic thienopyridines are rapidly metabolized. The methanamine analogs are often designed to resist this.

Protocol: Human Liver Microsome (HLM) Stability
  • Incubation: Incubate test compound (

    
    ) with pooled Human Liver Microsomes (
    
    
    
    ) and NADPH regenerating system at
    
    
    .
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
    • Target:

      
       protein (indicates good metabolic stability).
      
Comparative Data Summary

The following table contrasts the expected profile of a Thieno[3,2-c]pyridin-2-ylmethanamine analog against the standard-of-care (Clopidogrel) and a reference kinase inhibitor.

Assay MetricClopidogrel (Pro-drug)Active Metabolite (Ref)Thieno-Methanamine Analog Interpretation
P2Y12 Binding (

)

(Inactive)

Determine Exp. High affinity without activation suggests direct antagonist.
cAMP Modulation No EffectRestores cAMPRestores cAMP Confirms functional antagonism.
HLM Stability (

)
Short (<15 min)N/A (Unstable)Target > 60 min Methanamine should improve stability vs. ester/thiol.
Kinase Panel CleanCleanPotential Hits Check Pim-1/GSK-3

if P2Y12 is inactive.
Screening Workflow Diagram

Workflow cluster_primary Primary Screen cluster_secondary Functional Validation Start Library: Thieno[3,2-c]pyridin- 2-ylmethanamine P2Y12_Bind P2Y12 Binding (Radioligand) Start->P2Y12_Bind Kinase_Bind Kinase Panel (ATP Competitive) Start->Kinase_Bind cAMP cAMP Assay (Functional) P2Y12_Bind->cAMP Active (<1µM) CellViab Cytotoxicity (MTT/ATP) Kinase_Bind->CellViab Active (<1µM) Decision Hit Classification cAMP->Decision P2Y12 Antagonist CellViab->Decision Kinase Inhibitor

Caption: Dual-track screening workflow. Compounds are triaged based on receptor binding (P2Y12) or enzyme inhibition (Kinase) before functional validation.

References
  • Savi, P., et al. (2006). "The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts." Proceedings of the National Academy of Sciences, 103(29), 11069–11074. Link

  • Yan, N., et al. (2016). "Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3

    
     inhibitors." European Journal of Medicinal Chemistry, 118, 200-213. (Demonstrates kinase potential of thieno-fused systems). Link
    
  • Hollopeter, G., et al. (2001). "Identification of the platelet ADP receptor targeted by antithrombotic drugs." Nature, 409, 202–207. Link

  • PubChem Compound Summary. "6,7-Dihydrothieno[3,2-c]pyridine." (Scaffold data). Link

Safety Operating Guide

Thieno[3,2-c]pyridin-2-ylmethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

Thieno[3,2-c]pyridin-2-ylmethanamine (CAS: 1313726-00-9 / 1159511-16-6 analog) is a fused bicyclic heterocyclic primary amine commonly used as a scaffold in the synthesis of antiplatelet agents (e.g., ticlopidine, clopidogrel analogs).[1] Due to its primary amine functionality and thiophene sulfur content , improper disposal poses risks of environmental toxicity (SOₓ emissions) and chemical reactivity (exothermic reaction with acids).

Immediate Directive: Do NOT dispose of this compound down the drain. It must be managed as Hazardous Chemical Waste destined for high-temperature incineration equipped with alkaline scrubbing.

Chemical Profile & Hazard Identification (Read-Across Analysis)

As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in generic databases, we apply a "Read-Across" Safety Assessment based on its functional moieties: the thienopyridine core and the methanamine side chain.[1]

PropertyTechnical CharacteristicDisposal Implication
Functional Group Primary Alkyl Amine (-CH₂NH₂)Corrosive/Basic. Incompatible with strong acids and oxidizers.
Heterocycle Thiophene-Pyridine fusionHigh Nitrogen/Sulfur Content. Combustion releases NOₓ and SOₓ gases.
Physical State Solid (typically off-white powder)Requires dust control measures during transfer.
RCRA Status Not P- or U-listed specifically.D001 (if ignitable solvent used) or D002 (if pH > 12.5 in solution).[2] Managed as "Non-specific Hazardous Waste."

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, researchers must stabilize the compound at the bench level.[1]

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic ignition.[1]

  • Labeling: "Hazardous Waste - Toxic/Corrosive Solid - Thienopyridine Derivative."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste drum lining.[1]

  • pH Check: If the solution is highly basic (pH > 10) due to the amine, do not mix with acidic waste streams. This prevents violent neutralization and heat generation in the waste drum.

  • Scavenging: If the amine is present in trace amounts in a reaction mixture, no specific quenching is required beyond standard solvent waste protocols.[1]

Operational Disposal Workflow

This workflow ensures a closed-loop safety system from the laboratory bench to the final destruction facility.

DisposalWorkflow Start Waste Generation (Thieno[3,2-c]pyridin-2-ylmethanamine) FormCheck Determine Physical State Start->FormCheck Solid Solid Waste FormCheck->Solid Liquid Liquid/Solution FormCheck->Liquid Segregation Segregation Check: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation PackSolid Double-bag in Polyethylene Place in HDPE Drum Segregation->PackSolid If Solid PackLiquid Collect in Solvent Carboy (Basic/Organic Stream) Segregation->PackLiquid If Liquid Labeling Label: 'Toxic, Organic Amine' Add CAS # if available PackSolid->Labeling PackLiquid->Labeling Facility Transfer to EHS Satellite Accumulation Area Labeling->Facility

Figure 1: Decision logic for the segregation and packaging of thienopyridine waste.

Ultimate Destruction: Incineration Chemistry

The only validated method for the final disposal of thienopyridines is Rotary Kiln Incineration . Landfilling is prohibited due to the potential for leaching toxic nitrogenous heterocycles into groundwater.

The Mechanism: The facility must use an incinerator capable of operating at >1000°C with a residence time of at least 2 seconds. The presence of the thiophene ring requires a secondary scrubbing phase.

Combustion Reaction (Simplified):



Scrubbing Requirement: The sulfur dioxide (


) generated must be neutralized to prevent acid rain formation.


IncinerationProcess Waste Thienopyridine Waste Kiln Rotary Kiln (1100°C) Waste->Kiln Gases Raw Gas (NOx, SO2, CO2) Kiln->Gases Ash Solid Ash (Stabilized Landfill) Kiln->Ash Scrubber Alkaline Scrubber (NaOH Spray) Gases->Scrubber Stack Clean Emission (N2, CO2, H2O) Scrubber->Stack

Figure 2: The chemical destruction pathway ensuring complete mineralization of the sulfur and nitrogen heterocycles.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of Thieno[3,2-c]pyridin-2-ylmethanamine:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust generation.

    • Liquid: Surround with an inert absorbent (vermiculite or spill pads). Do NOT use sawdust (combustible).

  • Cleanup: Sweep/scoop material into a disposable container.

  • Decontamination: Wipe the surface with a dilute 5% Acetic Acid solution (to neutralize the amine residue) followed by water.

  • Disposal: Label the cleanup debris as hazardous waste (same classification as the pure chemical).

References

  • Fisher Scientific. (2025). Safety Data Sheet: (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanamine. Retrieved from

    • Note: Used as a read-across source for thienopyridine amine handling.
  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

    • Source for RCRA D-list classific
  • National Institutes of Health (NIH). (2011). Thienopyridine-associated Drug-Drug Interactions: Pharmacologic Mechanisms. PubMed. Retrieved from

    • Source for metabolic and chemical stability context of thienopyridines.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Thienopyridine Derivatives. Retrieved from

    • General handling for corrosive organic solids.

Sources

Personal protective equipment for handling Thieno[3,2-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety and operational protocols for handling Thieno[3,2-c]pyridin-2-ylmethanamine (CAS: 1313726-00-9).[1][2]

This compound is a primary amine fused to a thienopyridine scaffold .[2] As a Senior Application Scientist, I must emphasize that while thienopyridines are common medicinal chemistry building blocks, the pendant methanamine group dictates the primary safety profile: Corrosivity and High Reactivity .[1] Treat this substance as a severe skin and eye irritant (Category 1B) capable of causing chemical burns, even if specific SDS data is sparse.[2]

Part 1: Hazard Profiling & Risk Assessment

Core Hazard Identity: Corrosive Solid (Amine).[1][2] Primary Risks: Chemical burns (skin/eyes), respiratory sensitization, and degradation of standard lab consumables.[1][2]

Hazard ClassClassification (Inferred/GHS)Mechanism of Action
Skin Corrosion Category 1B The unprotonated primary amine attacks lipid bilayers and proteins in the skin, causing deep tissue damage often delayed by minutes.[1][2]
Eye Damage Category 1 High pH (Basic) causes saponification of corneal fats; irreversible damage can occur in <10 seconds.[1]
Reactivity Hygroscopic / Air Sensitive Reacts with atmospheric CO₂ to form carbamates; oxidizes slowly in air.[1][2] Exothermic reaction with strong acids.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient protection against amine solutions.[1][3]

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Double-gloving required.Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeoprenePermeation Risk: Aliphatic amines can degrade thin nitrile rubber.[1][2] Double gloving creates a sacrificial outer layer and a visual breach indicator.[2]
Hand Protection (High Risk) Laminate (Silver Shield) Required for: Handling concentrated stock solutions (>1M) or prolonged immersion tasks.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient .[1] Amine dusts are caustic; vapors can bypass side-shields.[2] Goggles seal the ocular environment.[2]
Respiratory Fume Hood (Face Velocity >100 fpm) Mandatory. Inhalation of amine dust causes bronchial spasms and pulmonary edema.[1]
Body Defense Tyvek® Lab Coat / Apron Cotton coats absorb amines, keeping the corrosive agent against clothes/skin. Tyvek repels dust and splashes.[2]

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Engineering Controls
  • Atmosphere Control: This compound is likely hygroscopic.[2] Allow the container to equilibrate to room temperature before opening to prevent condensation, which accelerates degradation.

  • Acidity Check: Identify all acids in the hood.[2] NEVER store or handle this amine near strong mineral acids (HCl, H₂SO₄) or acid chlorides to prevent violent exothermic neutralization or toxic fume generation.[1]

Phase 2: Weighing & Solubilization
  • The Static Problem: Thienopyridine powders are often electrostatic.[2]

    • Action: Use an anti-static gun or ionizer bar during weighing.[2]

    • Why: Prevents "fly-away" powder from contaminating the balance or landing on the user's cuffs.[2]

  • Solvent Selection:

    • Preferred: DMSO, Methanol, or Dichloromethane (DCM).

    • Caution: When dissolving in DCM, the solution becomes highly mobile and penetrates nitrile gloves rapidly. Change outer gloves immediately after any splash. [1][4]

Phase 3: Reaction Setup
  • Inerting: Purge reaction vessels with Nitrogen or Argon.[2]

    • Mechanism:[1][2][5][6] Prevents the formation of carbamate salts (reaction with CO₂), which can alter stoichiometry and yield.

  • Quenching: If used in excess, quench reactions with a dilute buffer (e.g., Ammonium Chloride) rather than strong acid to manage heat evolution.[1]

Part 4: Emergency Response & Disposal

Exposure Response
  • Skin Contact:

    • Do NOT neutralize with vinegar or acid.[2] This generates heat (exothermic) and worsens the burn.[2]

    • Flush: Water only for 15 minutes.

  • Eye Contact:

    • Time is Tissue: Flush immediately.[2] Do not wait for help. Hold eyelids open.

    • Duration: Minimum 20 minutes (alkalis penetrate deeper than acids).

Disposal Strategy
  • Waste Stream: Segregate into Basic Organic Waste .[1][2]

  • Labeling: Clearly mark "Contains Amines" and "Corrosive."[2]

  • Consumables: Contaminated paper towels and gloves must be double-bagged and treated as solid hazardous waste, not trash.[2]

Part 5: Visualization (Safe Handling Workflow)

The following diagram outlines the decision logic for handling Thieno[3,2-c]pyridin-2-ylmethanamine, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Thieno[3,2-c]pyridin-2-ylmethanamine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Handling Solution Solution / Liquid StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Anti-static Gun 2. Fume Hood ONLY 3. Catch Tray Solid->Weighing SolventCheck Solvent: DCM or DMSO? Solution->SolventCheck Reaction Reaction Setup: Inert Gas (Ar/N2) Avoid Strong Acids Weighing->Reaction HighRiskPPE High Risk PPE: Silver Shield / Laminate Gloves (Nitrile is permeable to DCM) SolventCheck->HighRiskPPE If DCM/Chlorinated StdPPE Standard PPE: Double Nitrile Gloves Splash Goggles SolventCheck->StdPPE If MeOH/DMSO HighRiskPPE->Reaction StdPPE->Reaction Disposal Disposal: Basic Organic Waste Stream (Do NOT mix with Acids) Reaction->Disposal

Caption: Operational logic flow distinguishing between solid-state handling (dust control) and solution-state handling (permeation control).

References

  • PubChem. (2025).[2][7] Thieno[3,2-c]pyridine Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.